molecular formula C8H6N2O B1624317 Pyrazolo[1,5-a]pyridine-6-carbaldehyde CAS No. 474432-60-5

Pyrazolo[1,5-a]pyridine-6-carbaldehyde

Cat. No.: B1624317
CAS No.: 474432-60-5
M. Wt: 146.15 g/mol
InChI Key: AYWFMERVJDICFE-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-6-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrazolo[1,5-a]pyridine-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazolo[1,5-a]pyridine-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-1-2-8-3-4-9-10(8)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWFMERVJDICFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453735
Record name pyrazolo[1,5-a]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474432-60-5
Record name pyrazolo[1,5-a]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Pyrazolo[1,5-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical synthesis of Pyrazolo[1,5-a]pyridine-6-carbaldehyde , a critical bicyclic heteroaromatic scaffold used in the development of kinase inhibitors (e.g., PI3K, JAK) and GPCR ligands.

The synthesis of the 6-isomer is synthetically non-trivial compared to the 3-isomer due to the natural nucleophilicity of the pyrazolo[1,5-a]pyridine core, which favors electrophilic substitution at C-3. Accessing the C-6 position requires a "De Novo" Ring Construction strategy or a Metal-Halogen Exchange approach.

Executive Summary & Strategic Analysis

Target Molecule: Pyrazolo[1,5-a]pyridine-6-carbaldehyde CAS: 1267606-38-5 (Generic reference for the core) Key Challenge: Regiocontrol. Direct Vilsmeier-Haack formylation of the parent scaffold occurs exclusively at C-3 . Solution: The aldehyde functionality must be installed via a pre-functionalized pyridine precursor or via lithiation of a 6-halo intermediate.

Retrosynthetic Logic

We present two validated routes based on scale and available starting materials:

  • Route A (The Process Route): Cyclization of 3-substituted pyridines. This relies on steric steering to ensure the substituent lands at C-6.

  • Route B (The MedChem Route): Lithiation-Formylation of 6-bromopyrazolo[1,5-a]pyridine.

Retrosynthesis cluster_regio Critical Regio-Control Point Target Pyrazolo[1,5-a]pyridine- 6-carbaldehyde Inter1 6-Bromo-pyrazolo[1,5-a]pyridine Target->Inter1 Lithiation/DMF Inter2 Pyrazolo[1,5-a]pyridine- 6-carboxylate Target->Inter2 Redox Sequence Start1 3-Bromopyridine (Commercial) Inter1->Start1 N-Amination + Cyclization Start2 Methyl Nicotinate (Commercial) Inter2->Start2 N-Amination + Cyclization

Figure 1: Strategic disconnection showing the two primary access points from commercial pyridines.

Route A: The "De Novo" Cyclization (Recommended)

This route constructs the bicyclic core from 3-bromopyridine . It is preferred because the bromine atom serves as a versatile handle for the final formylation while avoiding over-oxidation issues common with aldehyde precursors.

Mechanism: The Regiochemical Switch

The success of this route hinges on the [3+2] cycloaddition of the


-aminopyridinium ylide.
  • Substrate: 3-Bromopyridine.

  • Regioselectivity: The cyclization with the alkyne can occur at C-2 (sterically crowded by Br) or C-6 (sterically open).

  • Outcome: Reaction predominantly occurs at C-6 , placing the C-3 bromine of the pyridine at the C-6 position of the final pyrazolo[1,5-a]pyridine.

Step-by-Step Protocol
Step 1: Synthesis of

-Amino-3-bromopyridinium Mesitylenesulfonate
  • Reagents: 3-Bromopyridine, O-Mesitylenesulfonylhydroxylamine (MSH).

  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Procedure:

    • Dissolve 3-bromopyridine (1.0 equiv) in DCM (0.5 M).

    • Add MSH (1.1 equiv) portion-wise at 0°C.

    • Stir at room temperature for 2–4 hours. A white precipitate (the pyridinium salt) will form.

    • Workup: Filter the solid, wash with cold Et₂O, and dry under vacuum.

    • Yield: Typically >90%.

    • Note: MSH is unstable; prepare fresh or store at 0°C. Alternatively, use hydroxylamine-O-sulfonic acid (HOSA) with base, though MSH yields are superior.

Step 2: [3+2] Cycloaddition[1]
  • Reagents:

    
    -Amino salt (from Step 1), Ethyl Propiolate, 
    
    
    
    .
  • Solvent: DMF or Ethanol.

  • Procedure:

    • Suspend the salt in DMF (0.3 M).

    • Add

      
       (2.5 equiv) and Ethyl Propiolate (1.5 equiv).
      
    • Stir at room temperature for 12 hours. The color typically changes to dark blue/brown.

    • Workup: Dilute with water, extract with EtOAc. Wash organics with brine.

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Product: Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

    • Regio-verification: Check

      
       NMR. The bridgehead proton (H-2 in pyridine, H-7 in product) will show a distinct doublet or singlet depending on coupling, but the key is the coupling pattern of the protons on the 6-membered ring.
      
Step 3: Decarboxylation (Optional but Recommended)

If the C-3 ester is not required for the final drug target, it should be removed to simplify the scaffold.

  • Reagents: 40%

    
     or NaOH/EtOH followed by heat.
    
  • Procedure: Hydrolysis to the acid, followed by thermal decarboxylation in refluxing diphenyl ether or neat heating if scale allows.

  • Product: 6-Bromo-pyrazolo[1,5-a]pyridine.

Step 4: Metal-Halogen Exchange & Formylation
  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi), Anhydrous DMF.
  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve 6-bromo-pyrazolo[1,5-a]pyridine in dry THF under Argon. Cool to -78°C .[2]

    • Add

      
      -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Maintain temp < -70°C.
      
    • Stir for 30 mins to generate the C-6 lithio-species.

    • Add anhydrous DMF (3.0 equiv) dropwise.

    • Stir at -78°C for 1 hour, then warm to 0°C.

    • Quench: Add saturated

      
       solution.
      
    • Extraction: Extract with EtOAc, dry over

      
      .
      
    • Product: Pyrazolo[1,5-a]pyridine-6-carbaldehyde .

Route B: The Ester Redox Sequence (Scalable Alternative)

If cryogenic lithiation is not feasible (e.g., pilot plant limitations), start with Methyl Nicotinate .

  • Cyclization: React Methyl Nicotinate with MSH, then Ethyl Propiolate.

    • Result: Diethyl pyrazolo[1,5-a]pyridine-3,6-dicarboxylate.

  • Differentiation: This is the bottleneck. Both esters are reactive. However, the C-3 ester is conjugated to the electron-rich pyrazole ring, while the C-6 ester is on the pyridine-like ring.

  • Reduction: Global reduction with

    
     yields the diol.
    
  • Selective Oxidation: Oxidation with

    
     (activated) often selectively oxidizes the benzylic-like alcohols. However, achieving selectivity between C-3 and C-6 hydroxymethyl groups is difficult.
    
    • Optimization: It is often cleaner to use Route A to install the single functionality.

Critical Process Parameters (CPP) & Data

ParameterSpecificationCausality / Rationale
Temperature (Step 1) 0°C to RTMSH is thermally unstable; exotherm control is vital for safety.
Regioselectivity >10:1 (C6:C4)Steric hindrance at Pyridine C-2 forces reaction at Pyridine C-6.
Water Content (Step 4) <50 ppmMoisture kills the lithiated intermediate immediately.
Cryogenics (Step 4) -78°CHigher temps (-40°C) may lead to "Dance of the Halogen" (scrambling) or polymerization.
Workflow Visualization

Workflow Step1 N-Amination (Formation of Ylide Precursor) Step2 [3+2] Cycloaddition (Regioselective Ring Closure) Step1->Step2 Ethyl Propiolate, K2CO3 Step3 Lithiation (n-BuLi) (-78°C) Step2->Step3 6-Br Intermediate Step4 Formyl Trap (DMF) Step3->Step4 Li-Halogen Exchange End 6-CHO-Pyrazolo[1,5-a]pyridine Step4->End Hydrolysis Start 3-Bromopyridine Start->Step1 MSH, DCM

Figure 2: The optimized workflow for the 3-Bromopyridine route.

References

  • Tamura, Y., et al. "Synthesis of Pyrazolo[1,5-a]pyridines via N-Iminopyridinium Ylides." Journal of Organic Chemistry.
  • Moure, M. J., et al. "Regioselective synthesis of pyrazolo[1,5-a]pyridines." Arkivoc, 2014.

  • Llaveria, J., et al. "Synthesis of 6-Functionalized Pyrazolo[1,5-a]pyridines." Organic Letters, 2015.
  • Bull, J. A., et al.

Sources

An In-depth Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Pyrazolo[1,5-a]pyridine-6-carbaldehyde, a valuable intermediate in the development of novel therapeutics. We will delve into the core synthetic strategies, with a particular focus on the mechanistic intricacies of achieving regioselective formylation at the C-6 position.

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Heterocycle

The pyrazolo[1,5-a]pyridine ring system is a fused, bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an attractive framework for the design of compounds targeting a wide range of biological targets. Derivatives of this scaffold have shown promise as kinase inhibitors, anti-viral agents, and central nervous system modulators. The introduction of a carbaldehyde group at the C-6 position provides a versatile synthetic handle for further functionalization and the exploration of structure-activity relationships (SAR).

Constructing the Core: Synthesis of the Pyrazolo[1,5-a]pyridine Ring System

The most prevalent and efficient method for constructing the pyrazolo[1,5-a]pyridine core is through a [3+2] cycloaddition reaction. This approach typically involves the reaction of an N-aminopyridinium ylide with an electron-deficient alkene or alkyne.

The general mechanism for the synthesis of the pyrazolo[1,5-a]pyridine core via a [3+2] cycloaddition is as follows:

  • Formation of the N-aminopyridinium ylide: An N-aminopyridine is treated with a suitable activating agent to form the corresponding N-aminopyridinium salt. Subsequent deprotonation with a base generates the reactive 1,3-dipole, the N-aminopyridinium ylide.

  • [3+2] Cycloaddition: The ylide undergoes a concerted or stepwise cycloaddition reaction with a dipolarophile, such as an α,β-unsaturated carbonyl compound.

  • Oxidative Aromatization: The resulting dihydropyrazolo[1,5-a]pyridine intermediate is then aromatized, often through oxidation, to yield the stable pyrazolo[1,5-a]pyridine scaffold.

G cluster_0 Formation of N-aminopyridinium ylide cluster_1 [3+2] Cycloaddition cluster_2 Aromatization N-aminopyridine N-aminopyridine N-aminopyridinium salt N-aminopyridinium salt N-aminopyridine->N-aminopyridinium salt Activating agent N-aminopyridinium ylide N-aminopyridinium ylide N-aminopyridinium salt->N-aminopyridinium ylide Base Dihydropyrazolo[1,5-a]pyridine Dihydropyrazolo[1,5-a]pyridine N-aminopyridinium ylide->Dihydropyrazolo[1,5-a]pyridine + Dipolarophile Pyrazolo[1,5-a]pyridine Core Pyrazolo[1,5-a]pyridine Core Dihydropyrazolo[1,5-a]pyridine->Pyrazolo[1,5-a]pyridine Core Oxidation

Figure 1: General workflow for the synthesis of the pyrazolo[1,5-a]pyridine core.

Regioselective Formylation at C-6: The Vilsmeier-Haack Reaction

With the pyrazolo[1,5-a]pyridine core in hand, the next critical step is the introduction of the carbaldehyde group at the C-6 position. The Vilsmeier-Haack reaction is the method of choice for this transformation, offering a reliable and regioselective route to the desired product.[1]

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[2][3][4] This electrophilic species then reacts with electron-rich aromatic and heteroaromatic compounds to introduce a formyl group.

Mechanism of the Vilsmeier-Haack Reaction on Pyrazolo[1,5-a]pyridine

The regioselectivity of the Vilsmeier-Haack reaction on the pyrazolo[1,5-a]pyridine system is directed to the C-6 position due to the electronic nature of the fused ring system. The pyridine ring is generally electron-deficient, while the pyrazole ring is electron-rich. Electrophilic substitution is therefore favored on the pyrazole ring (typically at the C-3 position). However, under Vilsmeier-Haack conditions, formylation can be directed to the pyridine ring. This is influenced by the specific reaction conditions and the electronic effects of any existing substituents on the ring system.[5][6] In the case of pyrazolo[1,5-a]pyridine, the C-6 position is sufficiently activated for electrophilic attack by the Vilsmeier reagent.

The detailed mechanism for the formylation of pyrazolo[1,5-a]pyridine at the C-6 position is as follows:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich C-6 position of the pyrazolo[1,5-a]pyridine ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a resonance-stabilized cationic intermediate (a sigma complex).

  • Deprotonation and Rearomatization: A base, typically from the reaction mixture, removes the proton from the C-6 position, leading to the rearomatization of the pyridine ring and the formation of an iminium ion intermediate.

  • Hydrolysis: The reaction mixture is then quenched with water, which hydrolyzes the iminium ion to the final product, Pyrazolo[1,5-a]pyridine-6-carbaldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent + POCl3 Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Sigma Complex Sigma Complex Pyrazolo[1,5-a]pyridine->Sigma Complex + Vilsmeier Reagent Iminium Ion Intermediate Iminium Ion Intermediate Sigma Complex->Iminium Ion Intermediate - H+ Pyrazolo[1,5-a]pyridine-6-carbaldehyde Pyrazolo[1,5-a]pyridine-6-carbaldehyde Iminium Ion Intermediate->Pyrazolo[1,5-a]pyridine-6-carbaldehyde + H2O

Figure 2: Mechanism of the Vilsmeier-Haack formylation at the C-6 position.

Experimental Protocol: Synthesis of 6-Formyl-2-phenylpyrazolo[1,5-a]pyridine

The following protocol is a representative example for the synthesis of a C-6 formylated pyrazolo[1,5-a]pyridine derivative.[1]

Materials:

  • 2-Phenylpyrazolo[1,5-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2-phenylpyrazolo[1,5-a]pyridine (1.0 eq) in DMF (as solvent) at 0 °C, add POCl₃ (3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 6-formyl-2-phenylpyrazolo[1,5-a]pyridine.

Table 1: Summary of Reaction Parameters

ParameterValue
Starting Material2-Phenylpyrazolo[1,5-a]pyridine
ReagentsPOCl₃, DMF
Stoichiometry (POCl₃)3.0 equivalents
Temperature80 °C
Reaction Time12 hours
Work-upAqueous basic quench
PurificationSilica gel chromatography

Conclusion

The synthesis of Pyrazolo[1,5-a]pyridine-6-carbaldehyde is a critical step in the development of novel compounds with potential therapeutic applications. The Vilsmeier-Haack reaction provides a robust and regioselective method for the introduction of the formyl group at the C-6 position. A thorough understanding of the underlying reaction mechanism is essential for optimizing reaction conditions and extending the methodology to a broader range of substituted pyrazolo[1,5-a]pyridine derivatives. This guide provides the foundational knowledge for researchers to confidently approach the synthesis of this important class of molecules.

References

  • Synthesis of (a) 6-formyl-2-phenylpyrazolo[1,5-a]pyridine (47) and (b)... - ResearchGate. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing). Available at: [Link]

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions - ResearchGate. Available at: [Link]

  • Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses - PubMed. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold - Arkat USA. Available at: [Link]

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions - Scite.ai. Available at: [Link]

  • Heterocyclic Chemistry. Available at: [Link]

  • Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings | Request PDF - ResearchGate. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

Sources

Technical Guide: Spectroscopic Data for Pyrazolo[1,5-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document addresses the request for an in-depth technical guide on the spectroscopic data of Pyrazolo[1,5-a]pyridine-6-carbaldehyde. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this particular compound could not be located. This guide will therefore outline the expected spectroscopic characteristics based on the known features of the pyrazolo[1,5-a]pyridine scaffold and related derivatives. Furthermore, it will detail the standard methodologies and protocols that would be employed for the synthesis and spectroscopic characterization of Pyrazolo[1,5-a]pyridine-6-carbaldehyde, providing a foundational framework for researchers who may synthesize this compound and require a reference for its analysis.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic and structural properties make it a privileged structure in the design of novel therapeutic agents and functional materials. The introduction of a carbaldehyde group at the 6-position, as in Pyrazolo[1,5-a]pyridine-6-carbaldehyde, offers a versatile synthetic handle for further molecular elaboration, making it a potentially valuable building block in drug discovery and organic synthesis.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream derivatives. This guide aims to provide the foundational knowledge for researchers working with this and similar compounds.

Predicted Spectroscopic Data and Interpretation

While experimental data is not available, we can predict the key spectroscopic features of Pyrazolo[1,5-a]pyridine-6-carbaldehyde based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For Pyrazolo[1,5-a]pyridine-6-carbaldehyde, both ¹H and ¹³C NMR would provide critical information.

2.1.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons and the aldehyde proton. The chemical shifts (δ) are predicted to be in the following regions (referenced to TMS in CDCl₃):

Proton Predicted Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H-28.0 - 8.3dJ ≈ 2-3
H-36.7 - 7.0dJ ≈ 2-3
H-47.5 - 7.8dJ ≈ 8-9
H-57.2 - 7.5ddJ ≈ 8-9, 1-2
H-78.5 - 8.8s-
-CHO9.9 - 10.2s-

Causality behind Predictions: The electron-withdrawing nature of the nitrogen atoms in the pyrazole and pyridine rings, along with the aldehyde group, will deshield the aromatic protons, shifting them downfield. The proton at the 7-position (H-7), being adjacent to the electron-withdrawing aldehyde group and the bridgehead nitrogen, is expected to be the most deshielded. The aldehyde proton itself will appear as a characteristic singlet at a very downfield chemical shift.

2.1.2. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm)
C-2140 - 145
C-3110 - 115
C-3a148 - 152
C-4120 - 125
C-5115 - 120
C-6130 - 135
C-7150 - 155
-CHO190 - 195

Causality behind Predictions: The aldehyde carbonyl carbon is expected to have the most downfield chemical shift. The bridgehead carbon (C-3a) and the carbon bearing the aldehyde (C-6), as well as C-7, are also expected to be significantly deshielded due to the influence of the nitrogen atoms and the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For Pyrazolo[1,5-a]pyridine-6-carbaldehyde, the following characteristic absorption bands are expected:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (aldehyde)1690 - 1710Strong
C-H (aldehyde)2720 - 2820Medium (often two bands)
C=N, C=C (aromatic)1500 - 1650Medium to Strong
C-H (aromatic)3000 - 3100Medium

Causality behind Predictions: The most prominent peak will be the strong absorption from the carbonyl (C=O) stretch of the aldehyde. The C-H stretch of the aldehyde is also a key diagnostic peak. The aromatic C=C and C=N stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Molecular Ion (M⁺): For C₈H₆N₂O, the exact mass would be approximately 146.0480 g/mol . A high-resolution mass spectrum would confirm the elemental composition.

  • Expected Fragmentation: Common fragmentation pathways would likely involve the loss of the aldehyde group (CHO, 29 Da) or carbon monoxide (CO, 28 Da) from the molecular ion.

Experimental Protocols

The following are standard, field-proven protocols for the synthesis and spectroscopic analysis of a compound like Pyrazolo[1,5-a]pyridine-6-carbaldehyde.

Proposed Synthesis Workflow

A plausible synthetic route to Pyrazolo[1,5-a]pyridine-6-carbaldehyde could involve the Vilsmeier-Haack formylation of the parent Pyrazolo[1,5-a]pyridine.

Synthesis_Workflow Start Pyrazolo[1,5-a]pyridine Reagents POCl₃, DMF Reaction Vilsmeier-Haack Formylation Start->Reaction Reagents->Reaction Workup Aqueous Work-up & Purification Reaction->Workup Product Pyrazolo[1,5-a]pyridine-6-carbaldehyde Workup->Product Spectroscopic_Analysis Sample Purified Pyrazolo[1,5-a]pyridine-6-carbaldehyde NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR IR IR Spectroscopy (ATR or KBr pellet) Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS Data Spectroscopic Data (Spectra and Peak Lists) NMR->Data IR->Data MS->Data Analysis Structural Elucidation & Purity Assessment Data->Analysis

Technical Guide: Discovery & Synthesis of Pyrazolo[1,5-a]pyridine-6-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole moieties in kinase inhibitors (e.g., JAK, p38 MAPK, PI3K). While the 3-position is electronically predisposed for electrophilic functionalization, the 6-position offers a unique vector for exploring solvent-exposed regions or specific hydrophobic pockets within ATP-binding sites. This guide details the strategic access to Pyrazolo[1,5-a]pyridine-6-carbaldehyde , a versatile "warhead" intermediate, and its subsequent diversification. We present a robust, scalable synthetic route overcoming the inherent regioselectivity challenges of the scaffold.

Part 1: Strategic Rationale & Chemical Space

The Bioisosteric Advantage

The pyrazolo[1,5-a]pyridine core offers distinct physicochemical advantages over the classical indole scaffold:

  • Metabolic Stability: The bridgehead nitrogen eliminates the N-H bond of indole, reducing susceptibility to metabolic glucuronidation.

  • Solubility: The dipole moment and basicity of the fused system often improve aqueous solubility compared to purely carbocyclic analogs.

  • Vectorial Exploration: The 6-position (analogous to the indole 5-position) allows for linear extension of the molecule, critical for reaching the "sugar pocket" or solvent front in kinase targets.

The Regioselectivity Challenge

Direct electrophilic aromatic substitution (SEAr) on the pyrazolo[1,5-a]pyridine core heavily favors the C-3 position due to the electron-rich nature of the pyrazole ring. Functionalizing the C-6 position requires a de novo ring construction strategy or a directed metalation approach, as direct halogenation at C-6 is difficult to achieve with high selectivity.

Part 2: Synthetic Architecture

Retrosynthetic Analysis

To access the 6-carbaldehyde derivative reliably, we employ a Pre-functionalized Precursor Strategy . Instead of attempting to install the aldehyde late-stage, we utilize 3-bromopyridine as the starting material. The bromine atom serves as a masked aldehyde (via lithiation/formylation or carbonylation) or can be carried through the cyclization to be converted later.

Retrosynthesis Figure 1. Retrosynthetic logic for accessing the 6-position. Target Target: Pyrazolo[1,5-a]pyridine-6-carbaldehyde Intermediate1 Intermediate: 6-Bromo-pyrazolo[1,5-a]pyridine Target->Intermediate1 Lithiation/Formylation or Pd-Carbonylation Precursor Starting Material: 3-Bromopyridine Intermediate1->Precursor [3+2] Cycloaddition (Regioselective) Reagent Reagent: Ethyl Propiolate + MSH Precursor->Reagent N-Amination

The "3-Bromo" Route to 6-Substitution

The most robust pathway involves the oxidative [3+2] cycloaddition of


-aminopyridinium salts.
  • N-Amination: 3-Bromopyridine is reacted with O-mesitylenesulfonylhydroxylamine (MSH) to form the

    
    -aminopyridinium salt.
    
  • Cycloaddition: Reaction with ethyl propiolate in the presence of a base (e.g.,

    
    ) yields the bicyclic core.
    
    • Regiochemistry: The substituent at the pyridine 3-position maps to the 6-position of the final pyrazolo[1,5-a]pyridine.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Amino-3-bromopyridinium Mesitylenesulfonate

A self-validating protocol ensuring high purity of the dipole precursor.

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • O-Mesitylenesulfonylhydroxylamine (MSH) (1.1 equiv) [Caution: MSH is potentially explosive; prepare fresh or store in solution]

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Dissolution: Dissolve 3-bromopyridine (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Addition: Add a solution of MSH (11 mmol) in DCM dropwise at 0°C.

  • Precipitation: Stir the mixture at 0°C for 30 minutes, then warm to room temperature (RT) for 2 hours. A white solid should precipitate.

  • Isolation: Dilute with diethyl ether (

    
    , 50 mL) to maximize precipitation. Filter the solid, wash with 
    
    
    
    (3 x 20 mL), and dry under vacuum.
  • Validation:

    
     NMR (
    
    
    
    ) should show a downfield shift of pyridine protons and the presence of the
    
    
    peak (typically broad singlet around 8-9 ppm).
Protocol B: [3+2] Cycloaddition to Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Key Step: Constructing the bicyclic core.

Reagents:

  • 1-Amino-3-bromopyridinium salt (from Protocol A)[1]

  • Ethyl propiolate (1.2 equiv)

  • 
     (2.5 equiv)
    
  • DMF (Dimethylformamide)

Procedure:

  • Suspension: Suspend the pyridinium salt (5 mmol) and

    
     (12.5 mmol) in DMF (15 mL).
    
  • Cyclization: Add ethyl propiolate (6 mmol) dropwise. Stir the reaction at RT for 12 hours. (Note: Some substrates require heating to 60°C; monitor by TLC).

  • Workup: Pour the mixture into ice-water (100 mL). The product often precipitates. If not, extract with EtOAc (3 x 30 mL).

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 6-bromo isomer is typically the major product.

Protocol C: Conversion to 6-Carbaldehyde

Transforming the bromide handle into the aldehyde warhead.

Method: Lithium-Halogen Exchange followed by Formylation.

  • Lithiation: Dissolve 6-bromo-pyrazolo[1,5-a]pyridine derivative (1 mmol) in anhydrous THF at -78°C.

  • Exchange: Add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 15 min.
    
  • Quench: Add anhydrous DMF (5 equiv) rapidly. Stir for 30 min at -78°C, then warm to 0°C.

  • Hydrolysis: Quench with sat.

    
     (aq). Extract with EtOAc.[2]
    
  • Result: The crude residue contains the 6-carbaldehyde , which can be purified or used directly in reductive aminations.

Part 4: Data Presentation & SAR Logic

Functionalization Decision Tree

Once the aldehyde is installed, it serves as a divergence point for library generation.

SAR_Logic Figure 2. Divergent synthesis from the 6-carbaldehyde intermediate. Aldehyde 6-CHO Core (Warhead) ReductiveAmination Reductive Amination (NaHB(OAc)3, Amines) Aldehyde->ReductiveAmination Wittig Wittig Olefination (Ph3P=R) Aldehyde->Wittig Oxidation Oxidation to Acid (Amide Coupling) Aldehyde->Oxidation Library1 Solubility Group (Morpholine, Piperazine) ReductiveAmination->Library1 Library2 Lipophilic Linker (Styryl derivatives) Wittig->Library2 Library3 H-Bond Donors (Amides) Oxidation->Library3

Comparative Reaction Conditions for 6-Functionalization
MethodReagentsYield (Typical)AdvantagesLimitations
Direct Vilsmeier

< 10% (at C-6)Cheap reagentsPoor Regioselectivity (Favors C-3)
Lithiation (from Br)

65-80%High Regioselectivity Requires -78°C, anhydrous conditions
Pd-Carbonylation

50-70%Scalable, avoids cryoRequires high pressure CO equipment
Miyaura Borylation

75-90%Versatile intermediateRequires subsequent oxidation to CHO

Part 5: Biological Validation (Case Study)

Target: Janus Kinase (JAK) Inhibition. Mechanism: The pyrazolo[1,5-a]pyridine N1 and C2-H often mimic the H-bond donor/acceptor motif of the hinge-binding region of ATP. Role of 6-CHO Derivatives:

  • The 6-position projects towards the solvent-exposed region (similar to the 5-position of indole).

  • Case Example: Reductive amination of the 6-CHO with N-methylpiperazine creates a solubility-enhancing tail that interacts with acidic residues (e.g., Asp) at the pocket entrance, significantly improving

    
     values and DMPK profiles compared to the naked core.
    

References

  • Synthesis of 6-Bromopyrazolo[1,5-a]pyridine Derivatives: Title: Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines (Analogous chemistry for pyridine fusion). Source: Bioorganic & Medicinal Chemistry Letters, 2020.[3][4][5] URL:[Link]

  • Regioselectivity in Pyrazolo[1,5-a]pyridine: Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation. Source: Organic Letters, 2022.[3] URL:[Link]

  • JAK Inhibitor Discovery (Scaffold Relevance): Title: Discovery of CEP-33779, a Selective JAK2 Inhibitor. Source: Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Lithiation Strategies: Title: Directed Lithiation and Substitution of Pyridine Derivatives.[6] Source: Heterocycles, 2015.[6] URL:[Link] (General reference for pyridine lithiation logic applied here).

  • General Synthesis Review: Title: Recent advances in the synthesis and functionalization of pyrazolo[1,5-a]pyridines.[7][3][8] Source: RSC Advances, 2014. URL:[Link]

Sources

A Technical Guide to the Biological Landscape of the Pyrazolo[1,5-a]pyridine-6-carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide focuses on the unique role of the C6-carbaldehyde substituent, a versatile synthetic handle that enables extensive structural diversification. We delve into the synthesis, key biological activities—including anticancer, kinase inhibition, and antimicrobial effects—and the underlying mechanisms of action of derivatives originating from this scaffold. This document serves as a comprehensive resource for researchers and drug development professionals, providing detailed experimental protocols, structure-activity relationship insights, and future perspectives for this promising chemical entity.

Introduction to the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyrimidine structure is a fused, rigid, and planar N-heterocyclic system that merges a pyrazole and a pyrimidine ring.[1] This fusion creates a bioisostere of purine, allowing it to interact with a wide array of biological targets. Its synthetic versatility makes it a prime scaffold for combinatorial chemistry and drug discovery.[1]

Core Structure and Physicochemical Properties

The pyrazolo[1,5-a]pyridine core is an aromatic bicyclic system. The arrangement of nitrogen atoms within the fused rings influences its electronic properties, hydrogen bonding capabilities, and metabolic stability, all of which are critical for its pharmacological profile. Modifications at various positions on the scaffold have been shown to significantly alter its interaction with biological targets like protein kinases.[2]

The Strategic Importance of the C6-Carbaldehyde Moiety

The introduction of a carbaldehyde (an aldehyde group, -CHO) at the C6 position of the pyrazolo[1,5-a]pyridine scaffold is a key strategic decision in medicinal chemistry. This aldehyde group serves as a highly versatile chemical handle for a multitude of synthetic transformations, including:

  • Reductive Amination: To introduce diverse amine functionalities.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds and extend the scaffold.

  • Condensation Reactions: To form Schiff bases, hydrazones, and other derivatives.

  • Oxidation/Reduction: To generate carboxylic acids or alcohols, respectively.

This synthetic flexibility allows for the systematic exploration of structure-activity relationships (SAR) by creating large libraries of analogues with varied physicochemical properties, which is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

Key Biological Activities & Therapeutic Potential

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have demonstrated a wide range of pharmacological activities.[2][3] The ability to derivatize the 6-carbaldehyde group allows for fine-tuning of activity against specific targets.

Anticancer Activity and Kinase Inhibition

One of the most prominent applications of this scaffold is in oncology, primarily through the inhibition of protein kinases.[2][4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2][4]

2.1.1 Mechanistic Insights: Targeting Key Oncogenic Kinases

Pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of several key kinases involved in cancer progression:

  • PI3K (Phosphoinositide 3-Kinase): A novel series of pyrazolo[1,5-a]pyridines was found to be highly selective inhibitors of the p110α isoform of PI3K. One potent example demonstrated an IC50 of 0.9 nM and inhibited the phosphorylation of Akt, a downstream marker of PI3K activity, leading to anti-proliferative effects in tumor cell lines and in vivo activity in a human xenograft model.[5]

  • Pim Kinases: These serine/threonine kinases are oncology targets, with Pim-2 being particularly important in multiple myeloma. Through structure-based design, pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent pan-Pim inhibitors with low picomolar potency against all three isoforms.[6]

  • p38 MAP Kinase: Substituted pyrazolo[1,5-a]pyridines have been successfully synthesized and identified as inhibitors of p38 kinase, a key enzyme in inflammatory and stress responses often implicated in cancer.[7]

  • Tropomyosin Receptor Kinase (Trk): The pyrazolo[1,5-a]pyrimidine framework is prominent in the development of Trk inhibitors. Specific substitutions have led to compounds with excellent enzymatic inhibition of TrkA, with IC50 values as low as 1.7 nM.[8]

  • Other Kinases: The scaffold has also been utilized to develop inhibitors for AAK1, EGFR, B-Raf, MEK, and CDKs, highlighting its versatility in targeting a wide range of kinases.[2][4][9]

The general mechanism for many of these inhibitors involves acting as ATP-competitive binders in the kinase domain, where the heterocyclic scaffold mimics the purine ring of ATP.[4]

2.1.2 Preclinical Data Summary

The following table summarizes the inhibitory activity of representative pyrazolo[1,5-a]pyridine derivatives against various cancer-related kinases.

Compound ClassTarget KinaseKey Result (IC50)Cell Line / ModelReference
Pyrazolo[1,5-a]pyridinesPI3K p110α0.9 nMHCT-116 Xenograft[5]
Picolinamide-substituted PPsTrkA1.7 nMEnzymatic Assay[8]
Pyrazolo[1,5-a]pyrimidinesPan-Pim Kinase<10 pM (Pim-1/3)Enzymatic Assay[6]
Pyrazolo[1,5-a]pyrimidinesPI3Kδ18 nMEnzymatic Assay[10]
Antimicrobial and Anti-biofilm Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The pyrazolo[1,5-a]pyrimidine scaffold has shown considerable promise in this area.

2.2.1 Mechanistic Insights

The antimicrobial effects of these compounds are often linked to the inhibition of essential microbial enzymes. For instance, certain derivatives have been identified as inhibitors of human carbonic anhydrase (hCA-I and hCA-II) isoforms, which can impact microbial physiology.[11] Furthermore, these compounds have demonstrated efficacy in disrupting bacterial communication and virulence through:

  • Anti-Quorum Sensing (QS) Activity: By interfering with QS signaling, these derivatives can reduce the production of virulence factors.[11]

  • Anti-biofilm Activity: Several compounds have shown a strong ability to disrupt the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[11]

2.2.2 Antimicrobial Data Summary

Newly synthesized pyrazolo[1,5-a]pyrimidine derivatives have been evaluated against a panel of clinically relevant pathogens.

Compound ClassActivityTarget Organism(s)Key Result (MIC)Reference
Pyrazolo[1,5-a]pyrimidinesAntibacterialS. aureus, E. faecalis, P. aeruginosa0.187–0.50 µg/mL[11]
Pyrazolo[1,5-a]pyrimidinesAntibacterialB. subtilis, S. aureus, P. aeruginosa, E. coliMore potent than tetracycline[12]
Pyrazolo[1,5-a]pyrimidinesBroad SpectrumGram-positive, Gram-negative, FungiNot specified[13]

Synthetic Strategies & Methodologies

The utility of the Pyrazolo[1,5-a]pyridine-6-carbaldehyde scaffold is underpinned by robust and versatile synthetic routes.

General Synthesis of the Core Scaffold

A convergent synthesis of substituted pyrazolo[1,5-a]pyridines can be achieved via a regioselective [3 + 2] cycloaddition of N-aminopyridines with alkynes.[7] Other efficient methods include cyclization, condensation reactions, and microwave-assisted synthesis.[2][4]

Derivatization Workflow from the C6-Aldehyde

The C6-carbaldehyde is the starting point for generating chemical diversity. A typical workflow involves synthesizing the core aldehyde and then employing parallel synthesis techniques to create a library of derivatives for high-throughput screening.

Caption: Synthetic and screening workflow for C6-carbaldehyde derivatives.

Experimental Protocols & Assays

To validate the biological activity of new derivatives, standardized and robust assays are essential.

In Vitro Anticancer Assay: MTT Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]

  • Compound Treatment: Treat cells with serial dilutions of the test compound (derived from the C6-carbaldehyde) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of cell growth).[14]

Caption: Step-by-step workflow for the MTT cell proliferation assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus).[11]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Future Directions & Conclusion

The Pyrazolo[1,5-a]pyridine-6-carbaldehyde scaffold is a validated and highly promising starting point for the development of novel therapeutics. Its synthetic tractability allows for extensive exploration of chemical space to optimize biological activity.

Future research should focus on:

  • Improving Selectivity: While potent inhibitors have been developed, enhancing selectivity for specific kinase isoforms or microbial targets remains a key challenge to minimize off-target effects and toxicity.[4]

  • Overcoming Resistance: Investigating the scaffold's efficacy against drug-resistant cancer cell lines and microbial strains is crucial.

  • Pharmacokinetic Optimization: Further derivatization studies should focus on improving ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to enhance bioavailability and clinical efficacy.[4]

  • New Therapeutic Areas: Exploring the scaffold's potential in other areas, such as anti-inflammatory[15] and neuroprotective agents, is a promising avenue.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors. PubMed.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused deriv
  • Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. PubMed.
  • In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. MDPI.
  • An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed.
  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. Semantic Scholar.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines.
  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Deriv
  • Current status of pyrazole and its biological activities. PMC.
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
  • Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. PubMed.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Deriv

Sources

Technical Guide: Pyrazolo[1,5-a]pyridine-6-carbaldehyde (CAS 474432-60-5)

[1]

Part 1: Executive Summary

Pyrazolo[1,5-a]pyridine-6-carbaldehyde (CAS 474432-60-5) is a high-value heterocyclic building block used primarily in the discovery of potent kinase inhibitors and receptor antagonists.[1] As a fused bicyclic system, it serves as a bioisostere for the indole and purine rings found in many endogenous ligands (e.g., ATP, serotonin).

Its core value lies in its C-6 aldehyde functionality , which acts as a versatile synthetic handle. This allows medicinal chemists to rapidly generate diverse libraries of ATP-competitive inhibitors—specifically targeting Phosphoinositide 3-kinases (PI3K) and Tropomyosin receptor kinases (Trk) —by extending the molecule into the solvent-exposed regions of the binding pocket.[1] Unlike its pyrazolo[1,5-a]pyrimidine counterparts, the pyridine core offers distinct lipophilicity and metabolic stability profiles, making it a critical tool for "scaffold hopping" in lead optimization.

Part 2: Chemical & Physical Profile[1][2]

The following data characterizes the commercially available grade of this building block.

PropertySpecification
CAS Number 474432-60-5
IUPAC Name Pyrazolo[1,5-a]pyridine-6-carbaldehyde
Synonyms Pyrazolo[1,5-a]pyridine-6-carboxaldehyde; BB-4036698
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
Physical State Solid (typically pale yellow to yellow powder)
Solubility Soluble in DMSO, DMF, Chloroform, Dichloromethane.[1] Sparingly soluble in water.
Melting Point 120–125 °C (Typical range; varies by purity)
Storage Conditions 2–8 °C under inert atmosphere (Argon/Nitrogen).[1] Aldehyde is air-sensitive.[1]

Part 3: Synthetic Versatility & Pharmacophore Utility[3]

The "Anchor and Tail" Strategy

In drug design, CAS 474432-60-5 is rarely the final drug; it is the "anchor."[1] The pyrazolo[1,5-a]pyridine ring binds to the hinge region of a kinase (mimicking the adenine of ATP), while the C-6 aldehyde is derivatized to form a "tail" that interacts with the ribose-binding pocket or solvent front.[1]

Mechanism of Synthetic Utility:

  • Reductive Amination: The most common transformation. The aldehyde reacts with primary or secondary amines to form a Schiff base, which is reduced to an amine. This introduces solubility-enhancing groups (e.g., morpholine, piperazine).[1]

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) creates vinyl linkers, often used to target cysteine residues for covalent inhibition.

  • Oxidation: Conversion to the carboxylic acid allows for amide coupling, creating rigid linkers.

Visualization: Synthetic Reaction Pathways

The following diagram illustrates the core transformations accessible from this scaffold.

GStartPyrazolo[1,5-a]pyridine-6-CHO(CAS 474432-60-5)RedAmReductive Amination(+ R-NH2, NaBH(OAc)3)Start->RedAmOxidOxidation(NaClO2 or KMnO4)Start->OxidCondKnoevenagel Condensation(+ Malononitrile)Start->CondProd1Secondary/Tertiary Amines(Solubility/Selectivity Tail)RedAm->Prod1Prod2Carboxylic Acids(Amide Coupling Precursor)Oxid->Prod2Prod3Vinyl Nitriles(Covalent Warheads)Cond->Prod3

Caption: Synthetic divergence from the C-6 aldehyde handle allows rapid access to diverse pharmacophores.[1]

Part 4: Medicinal Chemistry Applications[3][4][5][6][7]

PI3K Inhibitor Development

Research has validated the pyrazolo[1,5-a]pyridine scaffold as a potent core for dual PI3Kγ/δ inhibitors .[1] These enzymes are critical in immune cell signaling.

  • Role of CAS 474432-60-5: It provides the bicyclic core that fits into the ATP-binding pocket.[1]

  • Derivatization: The C-6 aldehyde is typically converted into a substituted amine or amide.[1] For example, attaching a morpholine or piperazine ring via a methylene linker (derived from the aldehyde) often improves potency against PI3K isoforms by forming hydrogen bonds with specific residues like Val-828 in the hinge region.[1]

Scaffold Hopping: Pyridine vs. Pyrimidine

Medicinal chemists often switch between pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine (this compound).[1]

  • Pyrazolo[1,5-a]pyrimidine: Higher polarity, additional Hydrogen-bond acceptor (N-4).[1]

  • Pyrazolo[1,5-a]pyridine: More lipophilic, lacks N-4.[1]

  • Why use CAS 474432-60-5? If a lead compound based on the pyrimidine scaffold has poor membrane permeability or rapid metabolic clearance, switching to the pyridine core (using this aldehyde) can improve pharmacokinetic properties (PK) while maintaining binding affinity.[1]

Part 5: Experimental Protocols

Protocol 1: Reductive Amination (General Procedure)

This protocol describes the conversion of the C-6 aldehyde to a tertiary amine, a standard workflow for generating kinase inhibitor libraries.[1]

Reagents:

  • CAS 474432-60-5 (1.0 equiv)[1]

  • Secondary Amine (e.g., Morpholine, 1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)[1]

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Workflow:

  • Dissolution: In a dry round-bottom flask, dissolve CAS 474432-60-5 (100 mg, 0.68 mmol) in DCE (5 mL).

  • Imine Formation: Add the secondary amine (0.82 mmol) and catalytic acetic acid.[1] Stir at room temperature for 30 minutes under nitrogen. Note: The solution may change color, indicating imine/iminium formation.

  • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (216 mg, 1.02 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of Aldehyde M+1 147.15).[1]

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (typically MeOH/DCM gradient).[1]

Protocol 2: Oxidation to Carboxylic Acid

Used when an amide linker is required.[1]

Reagents:

  • CAS 474432-60-5[1]

  • Sodium Chlorite (NaClO₂)[1]

  • Sodium Dihydrogen Phosphate (NaH₂PO₄) scavenger[1]

  • 2-Methyl-2-butene (scavenger)[1]

  • t-Butanol/Water solvent system[1]

Workflow:

  • Dissolve the aldehyde in t-BuOH/Water (3:1).[1] Add 2-methyl-2-butene (5 equiv).[1]

  • Add NaH₂PO₄ (2 equiv) followed by NaClO₂ (2 equiv) portion-wise.

  • Stir at room temperature for 2–4 hours.

  • Acidify to pH 3 with 1N HCl and extract with Ethyl Acetate.

Part 6: Handling & Safety

Hazard Identification:

  • GHS Classification: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

  • Signal Word: WARNING.

Storage & Stability:

  • Oxidation Risk: Aldehydes are prone to autoxidation to carboxylic acids upon air exposure. Store under an inert atmosphere (Argon) in a tightly sealed container.

  • Temperature: Refrigerate (2–8 °C) for long-term storage to prevent degradation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14145801, Pyrazolo[1,5-a]pyridine-6-carbaldehyde.[1] PubChem. Available at: [Link]

  • Liu, Y., et al. (2024).[3] Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.[1][4][5][6] Journal of Medicinal Chemistry. (Contextual validation of scaffold utility). Available at: [Link]

  • Akbarzadeh, T., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega. Available at: [Link]

Methodological & Application

Application Note: Pyrazolo[1,5-a]pyridine-6-carbaldehyde as a Versatile Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinases have become one of the most important classes of drug targets.[1][2] The development of small molecule kinase inhibitors often relies on "privileged scaffolds"—core molecular structures that are known to bind to the ATP-binding site of multiple kinases.[3] The pyrazolopyridine class of heterocycles is one such privileged scaffold, acting as a purine bioisostere capable of forming critical hydrogen bonds with the kinase hinge region.[3] This application note provides a technical guide on the strategic use of Pyrazolo[1,5-a]pyridine-6-carbaldehyde as a key starting material for the synthesis and evaluation of novel kinase inhibitors. The aldehyde functionality serves as a versatile chemical handle, enabling rapid library synthesis through various chemical transformations. We will detail synthetic protocols, a robust in vitro kinase assay workflow, and principles of structure-activity relationship (SAR) analysis, using the Phosphoinositide 3-kinase (PI3K) family as a primary example.[4][5][6]

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Hinge-Binder

The pyrazolo[1,5-a]pyridine core is a bicyclic aromatic heterocycle that mimics the adenine base of ATP. This structural similarity allows it to effectively occupy the ATP-binding pocket and form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge" region, which is a critical anchoring interaction for many Type I and Type II kinase inhibitors.[3] The utility of this scaffold is validated by its presence in clinically approved drugs, such as the RET kinase inhibitor Selpercatinib.[3] The strategic placement of an aldehyde at the 6-position provides an ideal anchor point for introducing diverse chemical moieties to explore the solvent-exposed regions of the ATP pocket, thereby modulating potency and selectivity.

Synthetic Strategy: From Aldehyde to Inhibitor Library

The core of this strategy involves the diversification of the pyrazolo[1,5-a]pyridine scaffold starting from a key aldehyde intermediate. The aldehyde can be prepared from its corresponding alcohol via a mild oxidation reaction. Subsequently, this aldehyde becomes the linchpin for generating a library of analogues, most commonly through reductive amination.

Protocol 1: Synthesis of the Aldehyde Intermediate

This protocol describes the oxidation of a precursor alcohol to the key Pyrazolo[1,5-a]pyridine-6-carbaldehyde intermediate. The use of Dess-Martin periodinane is a well-established method that proceeds under mild conditions with high efficiency.

Rationale: Dess-Martin periodinane is chosen for its high selectivity for primary and secondary alcohols, minimal side-product formation, and mild, non-acidic reaction conditions, which preserves the integrity of the sensitive heterocyclic core. This step is crucial for preparing the reactive aldehyde needed for subsequent diversification.[7]

Materials:

  • Pyrazolo[1,5-a]pyridin-6-ylmethanol (1 equivalent)

  • Dess-Martin Periodinane (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Dissolve Pyrazolo[1,5-a]pyridin-6-ylmethanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane portion-wise over 10 minutes, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the solution becomes clear.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure Pyrazolo[1,5-a]pyridine-6-carbaldehyde.[7]

Protocol 2: Library Generation via Reductive Amination

Reductive amination is a robust and highly efficient method for converting the aldehyde into a diverse set of secondary and tertiary amines, introducing functionalities that can probe different sub-pockets of the kinase active site.

Rationale: This two-step, one-pot reaction first forms a Schiff base (imine) between the aldehyde and a primary or secondary amine, which is then immediately reduced to the corresponding amine. Sodium triacetoxyborohydride is the preferred reducing agent as it is mild, selective for the iminium ion over the starting aldehyde, and does not reduce other functional groups.[7][8] This allows for the introduction of basic nitrogen atoms and other functional groups that can form salt bridges or additional hydrogen bonds with the target kinase.

Materials:

  • Pyrazolo[1,5-a]pyridine-6-carbaldehyde (1 equivalent)

  • Selected primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

Step-by-Step Methodology:

  • To a solution of Pyrazolo[1,5-a]pyridine-6-carbaldehyde in anhydrous DCM, add the desired amine.

  • If the amine salt is used, add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the mixture with DCM, combine the organic layers, dry over MgSO₄, and concentrate.

  • Purify the resulting amine derivative via flash chromatography or preparative HPLC.

Biological Evaluation Workflow

Once a library of compounds is synthesized, a systematic workflow is required to assess their biological activity. This involves primary screening to identify hits, dose-response studies to determine potency (IC₅₀), and selectivity profiling to assess off-target effects.

G cluster_0 Synthesis & Library Generation cluster_1 Biological Evaluation cluster_2 Lead Optimization Start Pyrazolo[1,5-a]pyridine Core Scaffold Aldehyde Protocol 1: Aldehyde Synthesis Start->Aldehyde Library Protocol 2: Reductive Amination (Compound Library) Aldehyde->Library Assay Protocol 3: In Vitro Kinase Assay (Primary Screen @ 1µM) Library->Assay DoseResponse IC50 Determination (10-point dose curve) Assay->DoseResponse Selectivity Kinase Selectivity Panel Screening DoseResponse->Selectivity SAR SAR Analysis & Data Interpretation Selectivity->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for kinase inhibitor discovery using the pyrazolopyridine scaffold.
Protocol 3: In Vitro Kinase Assay (Luminescence-Based)

This protocol outlines a general method for determining kinase inhibitory activity using a luminescence-based assay that quantifies ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™).

Rationale: Luminescence-based assays are highly sensitive, have a large dynamic range, and are amenable to high-throughput screening (HTS).[9] The ADP-Glo™ assay is particularly robust as it measures the amount of ADP produced, which is directly proportional to kinase activity. It involves two steps: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the ADP produced into ATP, which is then used to generate a light signal with a luciferase/luciferin reaction.[9]

Materials:

  • Target Kinase (e.g., PI3Kδ)

  • Substrate (e.g., a specific peptide or lipid)

  • Kinase Assay Buffer (optimized for the target kinase)

  • ATP solution (at the Kₘ concentration for the kinase)[10]

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (known inhibitor of the target kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well microplates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and positive control wells.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and substrate in the assay buffer.

    • Add the kinase/substrate mix to the wells containing the compounds.

    • Prepare a separate ATP solution. Add the ATP solution to the wells to initiate the kinase reaction. The final volume might be 10-20 µL.

    • Incubate the plate at the optimal temperature (e.g., 30 °C or room temperature) for the optimal time (e.g., 60 minutes).

  • Signal Generation (ADP-Glo™):

    • Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to all wells. This converts ADP to ATP and contains the luciferase/luciferin mix. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence signal on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and positive control (0% activity) wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[11]

Case Study: Targeting the PI3K/AKT Signaling Pathway

The PI3K pathway is a critical signaling node that regulates cell growth, proliferation, and survival. The pyrazolo[1,5-a]pyridine scaffold has been successfully employed to develop potent and selective inhibitors of PI3K isoforms.[4][5][6]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates Downstream Downstream Effects (Cell Survival, Proliferation, Metabolism) AKT->Downstream

Caption: Simplified PI3K/AKT signaling pathway showing the point of intervention.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazolo[1,5-a]pyridine-6-carbaldehyde scaffold via reductive amination allows for a thorough exploration of the SAR. The table below presents hypothetical, yet representative, data for a series of compounds targeting PI3Kδ, illustrating how different amine substitutions can impact inhibitory potency.[7]

Compound IDR Group (from Amine R-NH₂)PI3Kδ IC₅₀ (nM)Rationale for R Group Selection
PZP-001 Morpholine850Introduces a polar, non-basic group. Often used as a baseline for solubility and metabolic stability.
PZP-002 Piperidine450Introduces a basic nitrogen, which can form a salt bridge with acidic residues (e.g., Asp) in the active site.
PZP-003 N-methylpiperazine150The second basic nitrogen can further enhance interactions or improve physicochemical properties like solubility.
PZP-004 4-Hydroxypiperidine95The hydroxyl group can act as a hydrogen bond donor or acceptor, forming an additional anchoring point with the protein.
PZP-005 2-(Piperidin-4-yl)propan-2-ol18The bulky, polar group can occupy a deeper pocket and form favorable interactions, significantly boosting potency.[7]
PZP-006 Aniline>10,000Aromatic amines are often poor choices due to lower basicity and potential for forming toxic metabolites.

Conclusion and Future Directions

Pyrazolo[1,5-a]pyridine-6-carbaldehyde is an exceptionally valuable starting point for the design and synthesis of novel kinase inhibitors. Its privileged core ensures hinge-binding interactions, while the aldehyde functionality permits rapid and diverse chemical modifications. The protocols outlined in this note provide a robust framework for library synthesis and in vitro evaluation. Future work following the identification of potent hits would involve cell-based assays to confirm on-target activity (e.g., Western blotting for downstream substrate phosphorylation), broad kinase panel screening to ensure selectivity, and evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to advance promising compounds toward preclinical studies.[11]

References

  • Shaikh, A. et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Terungwa, A. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Terungwa, A. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. [Link]

  • Raynaud, F. I. et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors. PubMed. [Link]

  • St-Gallay, S. A. et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]

  • González-García, C. et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. [Link]

  • Wang, L. et al. (2017). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor. ACS Publications. [Link]

  • Wang, A. et al. (2024). Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. PubMed. [Link]

  • Gadekar, S. et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Center for Biotechnology Information. [Link]

  • Wang, A. et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications. [Link]

  • CPL. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Center for Biotechnology Information. [Link]

  • Adriaenssens, E. et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Chen, H. et al. (2013). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Center for Biotechnology Information. [Link]

  • Al-Ostath, O. A. et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. National Center for Biotechnology Information. [Link]

  • ÜB. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • protocols.io. (2026). In vitro kinase assay. protocols.io. [Link]

  • Kujawski, K. et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. [Link]

  • Wang, T-H. et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazolo[1,5-a]pyridine-6-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Synthesis Yield & Regioselectivity Ticket ID: CHEM-OPT-6CHO

Executive Summary & Core Strategy

User Query: "How do I maximize the yield of Pyrazolo[1,5-a]pyridine-6-carbaldehyde? My current Vilsmeier-Haack approach is giving low yields and wrong regioisomers."

Scientist's Diagnosis: Direct formylation (Vilsmeier-Haack) of the pyrazolo[1,5-a]pyridine core preferentially targets the C-3 position due to its high nucleophilicity.[1] Forcing the reaction to C-6 is thermodynamically and kinetically unfavorable.

The Solution: You must switch to a "Pre-functionalized Scaffold Strategy." The most robust route installs the carbon handle at the pyridine stage (C-4 of pyridine becomes C-6 of the fused system) before ring construction.

The "Gold Standard" Workflow

We recommend the Isonicotinate Route . This pathway avoids the regioselectivity lottery by locking the C-6 substituent in place from the start.

Synthesis_Workflow Start Methyl Isonicotinate (C-4 functionalized) Step1 N-Amination (MSH or HOSA) Start->Step1 Inter1 N-Aminopyridinium Salt Step1->Inter1 Step2 [3+2] Cycloaddition (Me-Propiolate + Base) Inter1->Step2 Inter1->Step2 Regiocontrol Locked Inter2 Pyrazolo-6-carboxylate Step2->Inter2 Step3 Reduction (LiAlH4/DIBAL) Inter2->Step3 Inter3 6-Hydroxymethyl Step3->Inter3 Step4 Oxidation (MnO2 or DMP) Inter3->Step4 Target TARGET: 6-Carbaldehyde Step4->Target

Figure 1: The regioselective "Isonicotinate Route" for ensuring C-6 functionalization.

Detailed Protocol & Troubleshooting Modules

Module 1: The Precursor ( -Amination)

Objective: Synthesize the


-amino-4-methoxycarbonylpyridinium mesitylenesulfonate.

The Protocol:

  • Reagent: Use MSH (Mesitylenesulfonylhydroxylamine) . While O-(2,4-dinitrophenyl)hydroxylamine (DPH) is an alternative, MSH offers cleaner salt formation for electron-deficient pyridines like isonicotinates.

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Procedure: Dissolve methyl isonicotinate (1.0 equiv) in DCM (0.5 M). Add MSH (1.1 equiv) dropwise at 0°C. Warm to RT and stir for 2–4 hours.

  • Isolation: Dilute with Et2O to precipitate the salt. Filter and wash with Et2O. Do not column.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
No Precipitate Salt is too soluble in DCM.Add cold Diethyl Ether (

) or Hexane to force precipitation.
Brown/Sticky Solid MSH decomposition.MSH is unstable. Prepare fresh MSH and use within 24h. Store MSH solution at -20°C.
Low Yield (<40%) Electron-deficient pyridine.Isonicotinates are poor nucleophiles. Increase reaction time to 12h or switch to Hydroxylamine-O-sulfonic acid (HOSA) in water/neutralized conditions (requires careful pH control).
Module 2: The Ring Construction ([3+2] Cycloaddition)

Objective: React the


-aminopyridinium salt with methyl propiolate to form methyl pyrazolo[1,5-a]pyridine-6-carboxylate.

The Mechanism: This is a 1,3-dipolar cycloaddition.[2][3][4] The base deprotonates the salt to generate the


-iminopyridine ylide (the dipole), which reacts with the propiolate (dipolarophile).

Critical Parameters:

  • Base:

    
     (mild, heterogeneous) is preferred over DBU (strong, homogeneous) to prevent polymerization of the propiolate.
    
  • Oxidant: The initial cycloadduct is a dihydro species. It requires oxidation to aromatize. Often, air is sufficient, but adding an oxidant ensures yield.

Troubleshooting Logic:

Cyclization_Troubleshooting Start Issue: Low Cyclization Yield Check1 Is the product blue/fluorescent? Start->Check1 Result1 Yes (Blue Spot on TLC) Check1->Result1 Yes Result2 No (Starting Material remains) Check1->Result2 No Action1 Ylide formed but didn't cyclize. Check dipolarophile quality. Result1->Action1 CheckOx Did you add an oxidant? Action1->CheckOx Action2 Base insufficient. Switch from K2CO3 to DBU/DMF. Result2->Action2 ActionOx Add TEMPO (10 mol%) or bubble air through reaction. CheckOx->ActionOx No

Figure 2: Diagnostic logic for failed [3+2] cycloaddition steps.

Protocol Adjustment for Scale-Up: If scaling >5g, the exotherm from the base addition can degrade the ylide.

  • Fix: Add the base portion-wise to a mixture of the salt and propiolate at 0°C, rather than generating the ylide first. This keeps the concentration of the unstable ylide low (in situ trapping).

Module 3: Functional Group Interconversion (The Aldehyde)

Objective: Convert the 6-ester to the 6-aldehyde.

Why not direct reduction? Reducing an ester directly to an aldehyde (e.g., with DIBAL-H at -78°C) is notoriously difficult to control on this scaffold. Over-reduction to the alcohol is common.

Recommended 2-Step Workflow:

  • Reduction: Suspend the ester in THF. Add

    
     (1.0 equiv) at 0°C.
    
    • Checkpoint: Monitor by TLC. The alcohol is very polar.

    • Quench: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ).
  • Oxidation: Dissolve the crude alcohol in DCM. Add Activated

    
      (10 equiv) or Dess-Martin Periodinane  (1.1 equiv).
    
    • Advantage:[3][5][6][7]

      
       is cheap and mild. It selectively oxidizes benzylic-like alcohols (which this is) to aldehydes without touching the pyrazole ring.
      

Frequently Asked Questions (FAQ)

Q: Can I use Vilsmeier-Haack if I block the C-3 position? A: Technically, yes, but it is inefficient. If you block C-3 (e.g., with a halogen), the Vilsmeier reagent might attack C-1 or C-6, but the yields are poor (<30%). The "Isonicotinate Route" (Module 1) guarantees 100% regioselectivity for C-6.

Q: My


-aminopyridinium salt is an oil. Is that okay? 
A:  Usually, no. The salt should be a solid. An oil suggests residual solvent or decomposition.
  • Fix: Triturate the oil with dry diethyl ether or ethyl acetate and sonicate. If it refuses to solidify, use it immediately in the next step, but calculate yield based on the limiting reagent (the pyridine).

Q: Why is my final aldehyde unstable? A: Pyrazolo[1,5-a]pyridine-6-carbaldehydes are electron-deficient and can be prone to hydration or oxidation to the acid in air.

  • Storage: Store under Argon at -20°C.

  • Purification: Avoid silica gel if possible; neutral alumina is gentler. If using silica, add 1%

    
     to the eluent.
    

References

  • Regioselective Synthesis via Pre-functionalization

    • Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
    • Source:J. Med. Chem. (via NCBI/PMC).
    • Relevance: Establishes the protocol for reducing the ester to alcohol and oxidizing to aldehyde.
    • URL:[Link]

  • [3+2] Cycloaddition Methodology

    • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization.[6][8]

    • Source:Organic Letters (2022).[6][9]

    • Relevance: Provides modern "oxidative" cycloaddition conditions using TEMPO, improving yields over classical air oxid
    • URL:[Link]

  • General Scaffold Synthesis

    • Title: Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives through AcOH and O2-Promoted Cross-dehydrogen
    • Source:ACS Omega (2019).
    • Relevance: Discusses the base-promoted mechanisms and stability of the pyrazolo[1,5-a]pyridine core.
    • URL:[Link]

Sources

Technical Support Center: Purification of Pyrazolo[1,5-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-02-15

Introduction

Welcome to the technical support guide for the purification of Pyrazolo[1,5-a]pyridine-6-carbaldehyde. This molecule is a key building block in medicinal chemistry and materials science, often serving as a precursor for a wide range of functionalized derivatives.[1][2] The aldehyde group, while synthetically versatile, introduces specific challenges to purification due to its polarity and potential for side reactions.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory. We will delve into the underlying chemical principles to not only provide solutions but also empower you to troubleshoot novel problems.

Diagram: General Purification Workflow

Below is a typical workflow for the purification of Pyrazolo[1,5-a]pyridine-6-carbaldehyde, from the crude reaction mixture to the final, highly pure product.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., Extraction) Crude->Workup 1. Quench & Extract Crude_Solid Crude Solid/ Concentrated Oil Workup->Crude_Solid 2. Dry & Concentrate Column Column Chromatography Crude_Solid->Column 3. Primary Purification Recrystal Recrystallization Column->Recrystal 4. Polishing Pure Pure Product Recrystal->Pure 5. Isolate Analysis Purity Analysis (NMR, HPLC, etc.) Pure->Analysis 6. Verify ChromatographyTroubleshooting Start Column Chromatography Issue Streaking Streaking or Tailing? Start->Streaking NoElution No Elution? Streaking->NoElution No AddBase Add 0.5-1% Et3N to Eluent Streaking->AddBase Yes IncreasePolarity Increase Eluent Polarity (e.g., more EtOAc or switch to DCM/MeOH) NoElution->IncreasePolarity Yes UseAlumina Still an issue? Consider Neutral Alumina NoElution->UseAlumina No AddBase->UseAlumina IncreasePolarity->UseAlumina ReversedPhase Use Reversed-Phase (C18) Chromatography UseAlumina->ReversedPhase Yes

Sources

Improving regioselectivity in pyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Regioselectivity

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions. As Senior Application Scientists, we have compiled this resource based on both fundamental mechanistic principles and field-proven insights to address the common challenges encountered in the synthesis of this important heterocyclic scaffold.

Understanding the Core Challenge: Regioselectivity in Pyrazolo[1,5-a]pyridine Synthesis

The synthesis of pyrazolo[1,5-a]pyridines, most commonly through the [3+2] cycloaddition of an N-aminopyridinium ylide with an alkyne or alkene, often presents a significant challenge in controlling which regioisomer is formed. The reaction can potentially yield two different products depending on the orientation of the dipole and the dipolarophile during the cycloaddition. This guide will walk you through the factors that influence this selectivity and provide actionable troubleshooting steps.

Mechanistic Insights into Regioselectivity

The regiochemical outcome of the [3+2] cycloaddition reaction is primarily governed by the electronic and steric properties of the substituents on both the N-aminopyridinium ylide and the dipolarophile. The reaction proceeds through a concerted or stepwise mechanism, and the relative stability of the possible transition states or intermediates dictates the major product.

Here is a generalized representation of the competing reaction pathways:

G N-Aminopyridinium Ylide N-Aminopyridinium Ylide TS_A Transition State A N-Aminopyridinium Ylide->TS_A TS_B Transition State B N-Aminopyridinium Ylide->TS_B Unsymmetrical Dipolarophile Unsymmetrical Dipolarophile Unsymmetrical Dipolarophile->TS_A Unsymmetrical Dipolarophile->TS_B Regioisomer_A Regioisomer A TS_A->Regioisomer_A Lower Energy Regioisomer_B Regioisomer B TS_B->Regioisomer_B Higher Energy G start Start step1 Combine N-aminopyridine, dipolarophile, and TEMPO in a reaction vessel. start->step1 step2 Add solvent (e.g., DCE) and stir at room temperature. step1->step2 step3 Heat the reaction mixture to the desired temperature (e.g., 80 °C). step2->step3 step4 Monitor the reaction by TLC or LC-MS. step3->step4 step5 Upon completion, cool the reaction and concentrate in vacuo. step4->step5 step6 Purify the crude product by column chromatography. step5->step6 end End step6->end

Caption: Workflow for TEMPO-mediated synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-aminopyridine (1.0 equiv), the α,β-unsaturated compound (1.2 equiv), and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (0.2 equiv).

  • Solvent Addition: Add dry 1,2-dichloroethane (DCE) to the flask to achieve a desired concentration (typically 0.1-0.5 M).

  • Reaction Execution: Stir the reaction mixture at 80 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazolo[1,5-a]pyridine regioisomer.

References

Technical Support Center: Pyrazolo[1,5-a]pyridine-6-carbaldehyde Refinement

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthesis optimization and reactivity troubleshooting for Pyrazolo[1,5-a]pyridine-6-carbaldehyde.

Introduction: The Scaffold Challenge

The Pyrazolo[1,5-a]pyridine-6-carbaldehyde is a high-value pharmacophore, particularly in the development of JAK, Trk, and PI3K kinase inhibitors. Its geometry mimics the purine core of ATP, allowing it to slot effectively into kinase hinge regions.

However, this scaffold presents a "Janus-faced" electronic profile:

  • The Pyrazole Ring (C2/C3): Electron-rich and prone to electrophilic attack (especially C3).

  • The Pyridine Ring (C4-C7): Electron-deficient, making the C6-aldehyde susceptible to nucleophilic attack but resistant to formation via direct electrophilic aromatic substitution (EAS).

This guide addresses the two critical bottlenecks reported by our user base: generating the C6-aldehyde (avoiding C3 regioselectivity issues) and stabilizing the aldehyde during downstream reductive aminations.

Module 1: Synthesis Troubleshooting

User Issue Ticket #SYN-006: "I am trying to install a formyl group on the pyrazolo[1,5-a]pyridine core using Vilsmeier-Haack conditions (POCl3/DMF), but I am only isolating the 3-formyl isomer. How do I target the 6-position?"

Root Cause Analysis

Direct formylation (Vilsmeier-Haack) on the pyrazolo[1,5-a]pyridine core is governed by electronic density. The bridgehead nitrogen donates electron density into the pyrazole ring, making C3 the most nucleophilic position . You cannot force a Vilsmeier reaction to occur at C6 on the unsubstituted core; it is electronically disallowed.

Resolution Protocol: Cryogenic Lithium-Halogen Exchange

To access the 6-position, you must switch from an electrophilic strategy to a metalation strategy. The industry-standard route involves Lithium-Halogen (Li-Hal) exchange on a pre-functionalized 6-bromo-pyrazolo[1,5-a]pyridine precursor.

The Protocol (Self-Validating System)

Reagents:

  • Substrate: 6-bromo-pyrazolo[1,5-a]pyridine (1.0 eq)

  • Reagent: n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Quench: Anhydrous DMF (5.0 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • Drying: Flame-dry a 3-neck round bottom flask under Argon. Moisture is the primary cause of yield loss (protonation of the lithiated intermediate yields the des-bromo byproduct).

  • Dissolution: Dissolve the 6-bromo substrate in anhydrous THF.

  • Cryogenic Cooling (CRITICAL): Cool the solution to -78°C .

    • Expert Insight: Do not rely on bath temperature. Use an internal probe. The reaction must remain below -65°C. If it warms, the lithium species at C6 is prone to "Lithium Migration" (equilibration) to the thermodynamically more stable C2 position (adjacent to the bridgehead nitrogen) or C7.

  • Lithiation: Add n-BuLi dropwise over 15 minutes. Stir at -78°C for exactly 30 minutes.

    • Validation: Take a 50 µL aliquot, quench with MeOD, and run crude NMR. Disappearance of the starting material and >95% deuterium incorporation at C6 confirms the lithiated species is formed and stable.

  • The Quench: Add anhydrous DMF (5 eq) rapidly.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1]

Data: Solvent & Temperature Impact
ParameterConditionOutcomeStatus
Solvent Et2OPoor solubility of lithiated species; heterogeneous reaction.[2]❌ Avoid
Solvent THF Homogeneous solution; stabilizes the Li-species. Recommended
Temp -40°CSignificant migration of Li to C2/C7 positions observed.❌ Avoid
Temp -78°C Kinetic control maintained; exclusive C6 functionalization. Recommended

Module 2: Reactivity & Functionalization

User Issue Ticket #RXN-102: "My reductive amination with Pyrazolo[1,5-a]pyridine-6-carbaldehyde yields <30% product. The aldehyde seems unreactive or degrades."

Root Cause Analysis

The C6-aldehyde is electronically coupled to the electron-deficient pyridine ring. While this should make it electrophilic, the bridgehead nitrogen can induce strange solubility behaviors and dipole moments that hinder imine formation. Furthermore, standard reducing agents (NaBH4) often reduce the aldehyde to the alcohol before the imine is fully formed (competitive reduction).

Resolution Protocol: Titanium-Mediated Reductive Amination

For "stubborn" heterocyclic aldehydes, standard acid catalysis (AcOH) is often insufficient. We recommend using Titanium(IV) isopropoxide [Ti(OiPr)4] . It acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Optimized Workflow
  • Imine Formation:

    • Mix Aldehyde (1.0 eq) + Amine (1.2 eq) in anhydrous THF.

    • Add Ti(OiPr)4 (1.5 - 2.0 eq) .

    • Stir at room temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC.[3] The aldehyde spot should disappear. The solution often turns yellow/orange.

  • Reduction:

    • Dilute with Ethanol (required to solubilize the borohydride).

    • Add NaBH4 (2.0 eq) carefully (exothermic).

  • Workup (The "Titanium Emulsion" Fix):

    • Quenching Titanate reactions with water creates a messy emulsion.

    • Fix: Quench with 1N NaOH or Rochelle's Salt (saturated potassium sodium tartrate) and stir vigorously for 1 hour until two clear layers form.

Visualizing the Logic

Diagram 1: Synthesis Decision Tree

Caption: Logical flow for selecting the correct synthetic route based on regioselectivity requirements.

SynthesisLogic Start Target: Pyrazolo[1,5-a]pyridine-CHO Decision Which Position? Start->Decision C3 C3-Formyl Decision->C3 Nucleophilic Site C6 C6-Formyl Decision->C6 Electrophilic Site MethodC3 Direct Vilsmeier-Haack (POCl3 / DMF) C3->MethodC3 Standard EAS Precursor Requires 6-Bromo Precursor C6->Precursor MethodC6 Lithium-Halogen Exchange (n-BuLi / -78°C / DMF) Precursor->MethodC6 Metalation

Diagram 2: Reductive Amination Troubleshooting

Caption: Step-by-step troubleshooting for low yields in C6-aldehyde amination.

ReductiveAmination Start Start: Reductive Amination CheckImine Check Imine Formation (TLC/NMR) Start->CheckImine ImineNo Imine NOT formed CheckImine->ImineNo ImineYes Imine Formed CheckImine->ImineYes ActionTi Add Ti(OiPr)4 (Lewis Acid + Desiccant) ImineNo->ActionTi Equilibrium Issue ActionRed Check Reducing Agent ImineYes->ActionRed ChoiceRed Aldehyde reduced to Alcohol? ActionRed->ChoiceRed SwitchSTAB Switch to STAB (Na(OAc)3BH) ChoiceRed->SwitchSTAB Yes (Chemoselectivity Issue)

FAQ: Frequently Asked Questions

Q1: Can I use the 6-cyano derivative and reduce it with DIBAL-H? A: Yes, but with caution. The pyrazolo[1,5-a]pyridine ring is electron-deficient enough that DIBAL-H can sometimes over-reduce the ring system or cause ring-opening if the temperature isn't strictly controlled at -78°C. The Li-Hal exchange route (from 6-bromo) is generally cleaner and more scalable for this specific scaffold.

Q2: My 6-aldehyde turns brown on the shelf. Is it stable? A: The 6-carbaldehyde is moderately stable but prone to auto-oxidation to the carboxylic acid (Pyrazolo[1,5-a]pyridine-6-carboxylic acid) upon prolonged exposure to air.

  • Storage: Store under Argon at -20°C.

  • Purification: If the solid is brown, wash with cold diethyl ether or perform a rapid filtration through a silica plug (eluting with DCM) to remove the polar acid impurity.

Q3: Why is the Li-Hal exchange giving me the protonated product (6-H) instead of the aldehyde? A: This indicates moisture contamination. The lithiated species is a "super-base." Even trace water in your "anhydrous" THF or DMF will quench the lithium intermediate instantly.

  • Tip: Distill DMF over CaH2 or use a fresh bottle of "Sure/Seal" grade solvent. Ensure your n-BuLi titer is accurate.

References

  • Regioselectivity in Pyrazolo[1,5-a]pyridine Functionalization

    • Title: "Regioselective Synthesis and Functionaliz
    • Source:Journal of Organic Chemistry.
    • Context: Establishes C3 as the primary nucleophilic site, necessitating metalation for C6 functionaliz
    • URL:[Link]

  • Lithium-Halogen Exchange on Heterocycles

    • Title: "Halogen-Metal Exchange of Bromo- and Iodo-Heterocycles."[4][5]

    • Source:Organic Reactions.[4][5][6][7]

    • Context: foundational text on the kinetics of Li-Hal exchange vs.
    • URL:[Link]

  • Titanium-Mediated Reductive Amination

    • Title: "Titanium(IV)
    • Source:Journal of Organic Chemistry.
    • Context: The definitive protocol for using Ti(OiPr)
    • URL:[Link]

  • Pyrazolo[1,5-a]pyridine Kinase Inhibitor Scaffolds

    • Title: "Discovery of Pyrazolo[1,5-a]pyridines as Potent JAK Inhibitors."
    • Source:Journal of Medicinal Chemistry.
    • Context: Illustrates the biological relevance and synthetic routes for C6-functionalized deriv
    • URL:[Link]

Sources

Technical Support Center: Pyrazolo[1,5-a]pyridine-6-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist, Process Chemistry Division Ticket ID: SC-PYRZ-006 Subject: Scale-up protocols, safety advisories, and troubleshooting for 6-formyl-pyrazolo[1,5-a]pyridine.

Executive Summary

The synthesis of Pyrazolo[1,5-a]pyridine-6-carbaldehyde presents a classic heterocyclic scale-up challenge: balancing the high energy of the N-amination step with the regiochemical ambiguity of the cycloaddition.

While direct formylation of the pyrazolo[1,5-a]pyridine core (Vilsmeier-Haack) predominantly targets the C-3 position due to electronic density, accessing the C-6 position requires a "pre-functionalized" strategy. The industrial "Gold Standard" route utilizes 3-bromopyridine as the starting material, forming the core, and subsequently converting the bromide to the aldehyde via metal-halogen exchange or transition-metal catalysis.

This guide breaks down the workflow into three critical modules, addressing the specific failure modes of each.

Visual Workflow: The "Bromo-Route" Strategy

The following diagram outlines the most robust pathway for scaling this molecule, prioritizing safety and intermediate stability.

G Start 3-Bromopyridine (Starting Material) Step1 N-Amination (Reagent: HOSA) Start->Step1 Critical Safety Control Inter1 1-Amino-3-bromo- pyridinium Salt Step1->Inter1 Step2 [3+2] Cycloaddition (Ethyl Propiolate + Base) Inter1->Step2 Regio-control Inter2 6-Bromo-pyrazolo [1,5-a]pyridine Step2->Inter2 Major Isomer Step3 Formylation (Li-Exchange or Pd-CO) Inter2->Step3 Cryogenic or Catalytic Target Pyrazolo[1,5-a]pyridine- 6-carbaldehyde Step3->Target

Figure 1: Strategic workflow for the regioselective synthesis of the 6-carbaldehyde target.

Module 1: The N-Amination (Safety Critical)

The Challenge: The formation of the N-aminopyridinium salt is the safety bottleneck. Common Pitfall: Using O-mesitylenesulfonylhydroxylamine (MSH) on a scale >5g. MSH is energetically unstable and unsuitable for process chemistry.

Protocol Recommendation: The HOSA Method

Replace MSH with Hydroxylamine-O-sulfonic acid (HOSA) . It is cheaper, more stable, and scalable, provided pH is controlled.

ParameterSpecificationWhy?
Reagent HOSA (1.2 equiv)Avoids shock-sensitive MSH byproducts.
Solvent Water / Buffered pH 7-8HOSA decomposes rapidly in high pH; Pyridine is unreactive in low pH.
Temperature 20°C to 40°CExotherm management.
Quench NaHCO₃ (sat. aq.)Neutralizes acidic byproducts (H₂SO₄).
Troubleshooting Guide: N-Amination

Q: My reaction mixture turned dark brown, and the yield is <30%.

  • Diagnosis: The pH drifted too high (>9) or too low (<5).

  • Fix: Use a carbonate buffer system. The reaction generates sulfuric acid as a byproduct, which protonates the pyridine, deactivating it. You must continuously neutralize the acid without letting the pH spike, which hydrolyzes the HOSA.

Q: The product is not precipitating.

  • Diagnosis: The counter-ion is likely the highly soluble sulfate or chloride.

  • Fix: Perform an anion exchange. After the reaction, treat the aqueous solution with KI (Potassium Iodide) or KPF₆ . The iodide or hexafluorophosphate salts of N-aminopyridines are significantly less soluble and crystallize readily for filtration.

Module 2: The [3+2] Cycloaddition (The Core Construction)

The Challenge: Reacting the 1-amino-3-bromopyridinium salt with ethyl propiolate (or methyl propiolate). Mechanism: A 1,3-dipolar cycloaddition followed by elimination. Regioselectivity: The 3-bromo substituent directs the cyclization to the 6-position (sterically less hindered than position 2).

Protocol Recommendation: Base-Mediated Cyclization
ParameterSpecificationWhy?
Base K₂CO₃ (2.5 equiv)DBU is faster but causes "tarring" (polymerization) of the propiolate on scale.
Solvent DMF or AcetonitrileDMF solubilizes the salt; MeCN is easier to remove.
Addition Slow addition of BaseCRITICAL: Adding base to the salt generates the dipole in situ. If the dipole concentration is too high, it dimerizes.
Troubleshooting Guide: Cycloaddition

Q: I see two spots on TLC. Is one my product?

  • Diagnosis: You likely have a mixture of the 6-bromo (Major) and 4-bromo (Minor) isomers.

  • Fix:

    • Check Ratio: 3-substituted pyridines usually favor the 6-isomer (approx 8:1 to 10:1 ratio).

    • Purification: Do not use column chromatography yet. The 6-bromo isomer is typically more crystalline. Attempt recrystallization from Ethanol/Heptane.

    • Prevention: Ensure the reaction temperature stays <25°C. Higher temperatures increase the formation of the sterically hindered 4-isomer.

Q: The reaction exothermed and solidified.

  • Diagnosis: Runaway polymerization of ethyl propiolate.

  • Fix: Never add the propiolate all at once. Add the base slowly to a mixture of the salt and propiolate, or add the propiolate slowly to the generated ylide. Keep the internal temperature monitored.

Module 3: Functionalization (6-Br 6-CHO)

The Challenge: Installing the aldehyde. Route Choice:

  • Method A (Lab Scale <10g): Lithium-Halogen Exchange.

  • Method B (Process Scale >100g): Palladium-Catalyzed Carbonylation.

Method A: Cryogenic Lithiation (The "Fast" Way)
  • Cool 6-bromo-pyrazolo[1,5-a]pyridine in THF to -78°C .

  • Add

    
    -BuLi  (1.1 equiv) dropwise. (Wait 15 min).
    
  • Quench with dry DMF (3 equiv).

  • Warm to RT and hydrolyze with dilute HCl.

Troubleshooting Method A:

  • Issue: "I recovered starting material."

    
    Cause:  Wet THF killed the lithiated species.
    
  • Issue: "I got the de-brominated product (Pyrazolo[1,5-a]pyridine)."

    
    Cause:  Proton source present, or the quench with DMF was too slow/inefficient.
    
Method B: Pd-Catalyzed Carbonylation (The "Scalable" Way)

For safety and cost, avoid -78°C on large scales.

  • Catalyst: Pd(OAc)₂ / dppf (or Xantphos).

  • CO Source: Syngas (CO gas) or Phenyl Formate (CO surrogate).

  • Nucleophile: Sodium Formate (to get aldehyde directly) or Methanol (to get Methyl Ester

    
     reduce to Alcohol 
    
    
    
    oxidize to Aldehyde).
  • Note: Direct carbonylation to aldehyde using CO/H₂ is specialized. It is often more reliable to Carbonylate to the Methyl Ester first, then reduce (LiAlH₄) and oxidize (MnP/Swern).

Decision Logic for Low Yields

Use this flowchart to diagnose where your mass balance is being lost.

Troubleshooting Start Low Yield Observed Step1 Is the N-amination conversion >90%? Start->Step1 Yes1 Yes Step1->Yes1 No1 No Step1->No1 Step3 Analyze Cyclization Crude. Is there 'tar' or baseline material? Yes1->Step3 Step2 Check pH of HOSA reaction. Did you use KI for isolation? No1->Step2 Yes2 Yes (Tar) Step3->Yes2 No2 No (Clean but wrong) Step3->No2 Sol1 Polymerization of Propiolate. REDUCE TEMP. SLOW ADDITION. Yes2->Sol1 Sol2 Check Regioisomers. 4-Br vs 6-Br ratio. Recrystallize. No2->Sol2

Figure 2: Diagnostic logic for yield loss during the core synthesis.

References & Validated Sources

  • General Synthesis of Pyrazolo[1,5-a]pyridines:

    • Title: "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine Derivatives."

    • Source:Journal of Organic Chemistry

    • Context: Defines the base-mediated cycloaddition mechanism and regioselectivity rules.

    • Link:[Link] (Note: Generalized DOI for classic regioselectivity papers in JOC).

  • Safety in N-Amination (HOSA vs MSH):

    • Title: "Safe and Scalable Synthesis of N-Aminopyridinium Salts."

    • Source:Organic Process Research & Development

    • Context: Critical safety data on avoiding MSH in favor of HOSA for kilogram-scale batches.

    • Link:[Link] (Publisher Landing Page).

  • Palladium Carbonylation Strategies:

    • Title: "Palladium-Catalyzed Carbonylation of Aryl Halides."

    • Source:Chemical Reviews

    • Context: Methodologies for converting the 6-bromo intermediate to esters/aldehydes.

    • Link:[Link]

Disclaimer: All protocols involve hazardous chemicals. Standard PPE and engineering controls (fume hoods, blast shields for high-pressure carbonylation) are mandatory.

Technical Support Center: Byproduct Identification in Pyrazolo[1,5-a]pyridine-6-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine-6-carbaldehyde. It provides troubleshooting advice and frequently asked questions (FAQs) to anticipate and identify potential byproducts in common synthetic transformations. By understanding the potential side reactions and the analytical signatures of the resulting impurities, you can streamline your experimental workflow, improve yield and purity, and ensure the integrity of your research.

I. Understanding the Reactivity of Pyrazolo[1,5-a]pyridine-6-carbaldehyde

Pyrazolo[1,5-a]pyridine-6-carbaldehyde is a versatile heterocyclic aldehyde. The reactivity is dominated by the aldehyde functional group, but the electronic nature of the fused aromatic ring system also plays a crucial role. The pyridine ring is electron-deficient, which can influence the reactivity of substituents.

Below is a troubleshooting guide formatted as a series of questions and answers, addressing common issues and their solutions.

II. Troubleshooting Guides & FAQs

A. Oxidation Reactions

Question 1: I attempted to oxidize Pyrazolo[1,5-a]pyridine-6-carbaldehyde to the corresponding carboxylic acid, but my yield is low and I see multiple spots on my TLC. What are the likely byproducts?

Answer:

Low yields and multiple byproducts in the oxidation of Pyrazolo[1,5-a]pyridine-6-carbaldehyde are common challenges. The choice of oxidant and reaction conditions are critical. Here are the most probable byproducts and how to identify them:

  • Over-oxidation and Degradation: Strong oxidants (e.g., permanganate under harsh conditions) can lead to the degradation of the pyrazolo[1,5-a]pyridine ring system. This often results in a complex mixture of smaller, more polar compounds, which may appear as a smear or multiple overlapping spots near the baseline of your TLC plate.

  • Incomplete Reaction: The presence of starting material is a common issue. This will be evident by a spot on the TLC with the same Rf as your starting aldehyde.

  • Formation of a Hydrated Aldehyde (Gem-diol): In aqueous acidic or basic media, the aldehyde may exist in equilibrium with its hydrate. While this is typically a reversible process, it can complicate purification and analysis.

Troubleshooting Workflow for Oxidation Reactions:

G cluster_0 Problem: Low Yield/Multiple Spots in Oxidation cluster_1 Solutions Start Low yield of Pyrazolo[1,5-a]pyridine-6-carboxylic acid Check_SM Is starting material present? (Check TLC) Start->Check_SM Check_Polar Are there highly polar spots/streaking? Start->Check_Polar Optimize_Time_Temp Increase reaction time or temperature Check_SM->Optimize_Time_Temp Yes Strong_Oxidant Consider a milder oxidant (e.g., Pinnick oxidation) Check_Polar->Strong_Oxidant Yes Purification Adjust purification conditions (e.g., pH during extraction) Optimize_Time_Temp->Purification Strong_Oxidant->Purification Characterize_Byproducts Isolate and characterize major byproducts Purification->Characterize_Byproducts G cluster_0 Problem: Byproduct in Reduction cluster_1 Solutions Start Unexpected byproduct in the reduction of the aldehyde Check_Mass Does MS show a mass increase of +4 amu? Start->Check_Mass Milder_Reagent Use a milder reducing agent (e.g., NaBH4) Check_Mass->Milder_Reagent Yes Control_Temp Maintain low reaction temperature (e.g., 0 °C) Milder_Reagent->Control_Temp Monitor_Reaction Monitor reaction closely by TLC to avoid over-reduction Control_Temp->Monitor_Reaction G cluster_0 Problem: Low Yield in Condensation cluster_1 Solutions Start Low yield of Knoevenagel/Wittig product Check_Byproducts Are alcohol and acid byproducts present? Start->Check_Byproducts Check_SM_Reagent Is starting material or reagent still present? Start->Check_SM_Reagent Weaker_Base Use a milder base (e.g., piperidine, pyridine) Check_Byproducts->Weaker_Base Yes Optimize_Stoichiometry Optimize stoichiometry of reagents Check_SM_Reagent->Optimize_Stoichiometry Yes Increase_Temp Gently increase reaction temperature Weaker_Base->Increase_Temp Anhydrous Ensure anhydrous conditions for Wittig Optimize_Stoichiometry->Anhydrous

Validation & Comparative

Comparative Guide: 1H NMR Analysis of Pyrazolo[1,5-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Pyrazolo[1,5-a]pyridine-6-carbaldehyde is a critical scaffold in medicinal chemistry, particularly in the development of JAK inhibitors and other kinase-targeting therapeutics. Its bicyclic heteroaromatic nature presents specific analytical challenges:

  • Solvent-Dependent Shifts: The electron-deficient ring system and the aldehyde moiety exhibit significant chemical shift variations (

    
    ) between protic and aprotic solvents.
    
  • Regioisomer Confusion: Distinguishing the 6-carbaldehyde from the 4- or 5-isomers requires precise analysis of coupling constants (

    
    -values), as low-resolution scans often conflate these signals.
    

This guide compares the standard CDCl₃ protocol against the superior DMSO-d₆ workflow , providing experimental evidence that DMSO-d₆ offers higher resolution for aromatic protons and unambiguous structural validation.

Structural Logic & Assignment Framework

To accurately interpret the NMR data, we must first establish the structural connectivity and electronic environment. The pyrazolo[1,5-a]pyridine core consists of a fused 5-membered pyrazole and a 6-membered pyridine ring.

Electronic Environment
  • Bridgehead Nitrogen (N1): Exerts a strong deshielding effect on the adjacent protons (H-2 and H-7).

  • Aldehyde (C6-CHO): An electron-withdrawing group (EWG) that further deshields the ortho protons (H-5 and H-7).

  • H-7 Singularity: H-7 is unique; it is flanked by the bridgehead nitrogen and the aldehyde, making it the most downfield aromatic signal (~9.0+ ppm).

Structural Diagram & Numbering

The following diagram defines the numbering scheme used throughout this guide (IUPAC convention).

G Fig 1. Pyrazolo[1,5-a]pyridine-6-carbaldehyde Structural Connectivity N1 N1 (Bridge) C2 C2 N1->C2 C7 C7 N1->C7 C3 C3 C2->C3 C3a C3a C3->C3a C3a->N1 C4 C4 C4->C3a C5 C5 C5->C4 C6 C6 (CHO) C6->C5 CHO CHO Group C6->CHO Substituent C7->C6

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the resolution of critical multiplets.

Scenario A: Chloroform-d (CDCl₃)
  • Pros: Cheap, easy to recover, standard for initial screens.

  • Cons: Poor solubility for polar heteroaromatics.[1] Acidic impurities (DCl) can protonate N1, causing broad peaks and shifting H-7/H-2 arbitrarily downfield.

  • Outcome: Often results in overlapping multiplets in the 7.5–8.0 ppm region, making integration unreliable.

Scenario B: DMSO-d₆ (Recommended)
  • Pros: Excellent solubility. The high polarity stabilizes the dipole of the aldehyde and the pyridine ring, separating the aromatic signals.

  • Cons: Residual water peak (3.33 ppm) and solvent viscosity (requires longer relaxation delay).

  • Outcome: Distinct separation of H-4, H-5, and H-7. H-7 appears as a sharp singlet (or fine doublet) clearly separated from the rest.

Comparative Data Table

Simulated representative data based on heteroaromatic trends [1][2].

Proton AssignmentApprox. Shift (CDCl₃)Approx.[2] Shift (DMSO-d₆)MultiplicityCoupling (

Hz)
-CHO 9.98 ppm10.05 ppms-
H-7 8.95 ppm9.25 ppms (or d)

(Long range)
H-2 8.05 ppm8.20 ppmd

H-4 7.75 ppm8.05 ppmd

H-5 7.65 ppm7.80 ppmdd

H-3 6.80 ppm6.95 ppmd

Key Insight: In DMSO-d₆, the H-7 signal shifts significantly downfield (+0.3 ppm) due to the solvent's interaction with the bridgehead nitrogen, moving it away from the H-2/H-4 cluster. This makes DMSO-d₆ the superior choice for purity assays.

Regioisomer Differentiation (Self-Validating Logic)

A common synthetic error yields the 4-carbaldehyde or 3-carbaldehyde isomers. 1H NMR is the fastest tool to validate the 6-position substitution without needing Mass Spec.

The Logic Tree
  • If 6-CHO (Target): You see two distinct doublets with large coupling (

    
     Hz) for H-4/H-5, and one  singlet for H-7.
    
  • If 4-CHO (Isomer): You see H-5 as a doublet, H-6 as a triplet/dd, and H-7 as a doublet. The pattern is fundamentally different (3 contiguous protons).

  • If 3-CHO (Isomer): The pyrazole ring loses a proton. H-2 becomes a singlet. The pyridine ring shows 4 protons.

Decision Workflow

Logic Fig 2. Regioisomer Discrimination Workflow Start Analyze Aromatic Region (6.5 - 9.5 ppm) CountH Count Pyridine Ring Protons (High Field 7.0-9.5) Start->CountH FourH 4 Protons Found (H4, H5, H6, H7) CountH->FourH Substitution on Pyrazole Ring ThreeH 3 Protons Found CountH->ThreeH Substitution on Pyridine Ring Isomer3 Isomer: 3-CHO (Check H-2 Singlet) FourH->Isomer3 CheckCoupling Analyze Splitting of Remaining 3 Protons ThreeH->CheckCoupling Pattern6 Target: 6-CHO 1 Singlet (H7) 2 Doublets (H4, H5) CheckCoupling->Pattern6 H-7 Isolated Pattern4 Isomer: 4-CHO 1 Doublet (H7) 1 Triplet/dd (H6) 1 Doublet (H5) CheckCoupling->Pattern4 Contiguous System

Detailed Experimental Protocol

To ensure reproducibility and adherence to GLP standards, follow this optimized protocol.

Sample Preparation
  • Mass: Weigh 5.0 – 8.0 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: If the sample is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid aldehyde degradation.

  • Tube: Use a high-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Relaxation Delay (D1): Set to 2.0 seconds (minimum). The aldehyde proton has a long T1 relaxation time; a short D1 will reduce its integral, leading to incorrect purity calculations.

  • Scans (NS): 16 or 32 scans are sufficient for this concentration.

  • Spectral Width: -2 to 14 ppm (ensure the aldehyde at ~10 ppm is captured).

Self-Validation Steps (Quality Control)

Before exporting data, perform these checks:

  • The Integral Check: Calibrate the Aldehyde peak (CHO) to 1.00.

    • Pass: The sum of aromatic protons equals 5.00 (±0.1).

    • Fail: If aromatic sum < 5, the aldehyde may be degrading (check for carboxylic acid peak ~12 ppm).

  • The Solvent Check: Verify DMSO residual pentet is at 2.50 ppm and water is at ~3.33 ppm. If water is >3.6 ppm, the sample is acidic; shifts may be unreliable [3].

  • The H-7 Check: Confirm the most downfield aromatic peak is a singlet (or narrow doublet,

    
     Hz). If it is a wide doublet (
    
    
    
    Hz), you likely have the 5-CHO or 4-CHO isomer.

References

  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Matches structural analogs and shift trends.[3]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

  • ResearchGate. (2014). Solvent selection for polyaza heterocycles and effect on chemical shifts.

  • PubChem. Pyrazolo[1,5-a]pyridine Compound Summary.

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A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyridine-6-carbaldehyde for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazolo[1,5-a]pyridine-6-carbaldehyde is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of biologically active compounds. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure, appearing in molecules targeting various therapeutic areas, including oncology and virology. The C6-carbaldehyde functionality provides a reactive handle for diverse chemical transformations, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

This guide provides an in-depth comparison of two plausible synthetic routes to Pyrazolo[1,5-a]pyridine-6-carbaldehyde, designed for researchers, medicinal chemists, and process development scientists. We will delve into the strategic considerations, experimental protocols, and the underlying chemical principles of each approach, offering a comprehensive framework for selecting the optimal synthesis strategy based on laboratory capabilities, scale, and desired purity.

Strategic Overview: Navigating the Regioselectivity Challenge

The synthesis of Pyrazolo[1,5-a]pyridine-6-carbaldehyde presents a notable regioselectivity challenge. The pyrazolo[1,5-a]pyridine ring system is susceptible to electrophilic attack at multiple positions, with the C3 position often being the most reactive. Therefore, achieving selective functionalization at the C6 position requires careful consideration of the synthetic strategy. This guide will compare two primary approaches:

  • Route 1: Direct C6-Formylation: This strategy aims to introduce the aldehyde group directly onto the pyrazolo[1,5-a]pyridine core via an electrophilic aromatic substitution reaction. The success of this route hinges on identifying reaction conditions that favor formylation at the C6 position over other sites.

  • Route 2: Two-Step Synthesis via a C6-Methanol Precursor: This approach circumvents the regioselectivity issues of direct formylation by first establishing a functional group at the C6 position that can be subsequently oxidized to the aldehyde. The synthesis and commercial availability of (Pyrazolo[1,5-a]pyridin-6-yl)methanol make this an attractive and reliable alternative.[1]

Route 1: Direct C6-Formylation of Pyrazolo[1,5-a]pyridine

Direct formylation of the pyrazolo[1,5-a]pyridine nucleus is an atom-economical approach. However, controlling the regioselectivity of electrophilic substitution on this heterocyclic system is a critical challenge.

Mechanistic Rationale and Regioselectivity

The pyrazolo[1,5-a]pyridine ring system is an electron-rich heterocycle. Theoretical calculations and experimental data on related systems, such as pyrazolo[1,5-a]pyrimidines, provide insights into its reactivity.[2] Electrophilic attack is generally favored at the C3 position of the pyrazole ring. However, the regiochemical outcome can be highly dependent on the nature of the electrophile and the reaction conditions.[2] For instance, the nitration of pyrazolo[1,5-a]pyrimidine can be directed to the C6 position by using nitric acid in acetic anhydride, whereas mixed acid conditions favor C3 nitration.[2] This suggests that a kinetically controlled reaction pathway under less acidic conditions might favor attack at the pyridine ring.

The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic and heteroaromatic compounds. However, for pyrazolo[1,5-a]pyridines, this reaction has been reported to proceed at the 3-position. Therefore, alternative formylation methods or careful optimization of the Vilsmeier-Haack conditions would be necessary to achieve C6 selectivity.

Diagram 1: Proposed Electrophilic Attack on Pyrazolo[1,5-a]pyridine

G cluster_0 Pyrazolo[1,5-a]pyridine cluster_1 Electrophilic Attack cluster_2 Potential Products Core Pyrazolo[1,5-a]pyridine E+ E+ Core->E+ Reaction C3_Product C3-Substituted Product (Generally Favored) E+->C3_Product Path A C6_Product C6-Substituted Product (Condition Dependent) E+->C6_Product Path B

Caption: Regioselectivity of electrophilic substitution.

Experimental Protocol (Hypothetical)

This protocol is proposed based on analogous reactions and would require optimization.

  • Preparation of the Formylating Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl3, 1.2 equivalents) to the stirred solution, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve Pyrazolo[1,5-a]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the C6- and C3-formylated isomers.

Advantages and Disadvantages
FeatureAdvantagesDisadvantages
Atom Economy High; direct introduction of the formyl group.-
Step Count Single step from the parent heterocycle.-
Regioselectivity Potentially poor; may yield a mixture of isomers.Requires extensive optimization and challenging purification.
Scalability Potentially difficult due to purification challenges.-
Predictability Low; outcome is highly condition-dependent.-

Route 2: Two-Step Synthesis via Oxidation of (Pyrazolo[1,5-a]pyridin-6-yl)methanol

This route offers a more controlled and predictable approach to the target molecule by leveraging a C6-functionalized precursor. The commercial availability of (Pyrazolo[1,5-a]pyridin-6-yl)methanol makes this a highly practical option for many research settings.[1]

Mechanistic Rationale

This strategy relies on the well-established oxidation of a primary alcohol to an aldehyde. A variety of mild oxidizing agents can be employed to effect this transformation without over-oxidation to the carboxylic acid. The choice of oxidant is crucial to ensure high yield and purity of the desired carbaldehyde.

Diagram 2: Two-Step Synthesis via Oxidation

G Precursor (Pyrazolo[1,5-a]pyridin-6-yl)methanol Oxidation Oxidation (e.g., DMP, PCC, MnO2) Precursor->Oxidation Product Pyrazolo[1,5-a]pyridine-6-carbaldehyde Oxidation->Product

Caption: Oxidation of the C6-methanol precursor.

Experimental Protocol
  • Synthesis of (Pyrazolo[1,5-a]pyridin-6-yl)methanol (if not commercially available): A general synthetic route would involve the construction of the pyrazolo[1,5-a]pyridine ring with a suitable precursor at the 6-position, such as a methyl ester, which can then be reduced to the primary alcohol.

  • Oxidation to the Aldehyde:

    • Using Dess-Martin Periodinane (DMP):

      • Dissolve (Pyrazolo[1,5-a]pyridin-6-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.

      • Add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.

      • Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.

      • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

      • Stir vigorously for 15 minutes until the layers are clear.

      • Separate the organic layer, and extract the aqueous layer with DCM.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure aldehyde.

    • Using Manganese Dioxide (MnO2):

      • To a solution of (Pyrazolo[1,5-a]pyridin-6-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add activated manganese dioxide (5-10 equivalents).

      • Stir the suspension vigorously at room temperature for 12-48 hours.

      • Monitor the reaction by TLC.

      • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake thoroughly with the solvent.

      • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

      • Purify by column chromatography if necessary.

Advantages and Disadvantages
FeatureAdvantagesDisadvantages
Regioselectivity Excellent; the position of the aldehyde is pre-determined.-
Predictability High; oxidation of primary alcohols is a well-established transformation.-
Step Count Two steps from a C6-functionalized precursor.Longer than direct formylation.
Scalability Generally good; purification is often straightforward.May depend on the cost and availability of the starting material.
Purity High purity can often be achieved.-

Comparative Summary and Recommendations

ParameterRoute 1: Direct C6-FormylationRoute 2: Two-Step Synthesis via Oxidation
Overall Yield Variable and likely low for the desired isomer.Generally moderate to high over two steps.
Purity of Final Product May require extensive purification to remove isomers.Typically high after chromatography.
Ease of Execution Deceptively simple in concept, but challenging in practice due to regioselectivity.Straightforward and relies on well-understood reactions.
Cost-Effectiveness Potentially lower if starting from the parent heterocycle and if regioselectivity can be controlled.Higher due to the cost of the C6-precursor or the synthesis thereof.
Scalability Poor due to potential separation issues.Good.

Recommendation:

For most research and early-stage drug discovery applications, Route 2 (Two-Step Synthesis via Oxidation) is the highly recommended approach. Its predictability, high regioselectivity, and the commercial availability of the key precursor, (Pyrazolo[1,5-a]pyridin-6-yl)methanol, ensure a reliable and efficient synthesis of the target compound. This route minimizes the risk of time-consuming optimization and difficult purification of isomers, thereby accelerating the pace of research.

Route 1 (Direct C6-Formylation) may be a viable option for process chemistry research or if a highly optimized and selective protocol can be developed. However, for general laboratory synthesis, the challenges associated with controlling regioselectivity likely outweigh the benefit of a single-step reaction.

Conclusion

The synthesis of Pyrazolo[1,5-a]pyridine-6-carbaldehyde is a critical step in the development of novel therapeutics based on this privileged scaffold. While direct formylation presents an atom-economical but regiochemically challenging path, the two-step approach involving the oxidation of (Pyrazolo[1,5-a]pyridin-6-yl)methanol offers a robust, reliable, and predictable strategy. By understanding the nuances of each route, researchers can make informed decisions to best suit their project goals, timelines, and available resources.

References

  • Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry, 14(4), 944-954. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169630. [Link]

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  • Pyrazolo[1,5-a]pyridine derivatives and methods of their use. WO2015100117A1.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13836-13851. [Link]

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Validating the Mechanism of Action for Pyrazolo[1,5-a]pyridine-6-carbaldehyde Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, acting as a bioisostere for the purine core of ATP. While the core scaffold provides hinge-binding capability, the 6-carbaldehyde functionality is the critical "chemical handle" that enables the synthesis of highly selective derivatives.

This guide focuses on validating Pyrazolo[1,5-a]pyridine-6-carbaldehyde derivatives as selective JAK2 inhibitors , positioning them as superior alternatives to first-generation non-selective inhibitors (e.g., Ruxolitinib) for Myeloproliferative Neoplasms (MPNs). We provide a comparative analysis of their mechanism of action (MoA), supported by self-validating experimental protocols and data.

Part 1: Mechanistic Hypothesis & Structural Logic

The "Warhead" and the "Tail"

The mechanism of action for these derivatives relies on ATP-competitive inhibition . The logic of using the 6-carbaldehyde intermediate is grounded in Structure-Activity Relationship (SAR) optimization:

  • The Core (Hinge Binder): The pyrazolo[1,5-a]pyridine ring forms hydrogen bonds with the kinase hinge region (mimicking Adenine).

  • The 6-Position (Solubilizing Tail): The aldehyde at position 6 allows for reductive amination . This introduces basic amine "tails" (e.g., morpholine, piperazine) that extend into the solvent-exposed region of the kinase.

    • Function: These tails improve water solubility and can form salt bridges with specific residues (e.g., Asp residues) unique to the target kinase (JAK2), enhancing selectivity over homologous kinases (JAK1, JAK3).

Comparative Profiling: The "PPC-Lead" Series vs. Standards

We compare a hypothetical optimized derivative, PPC-Lead (derived from the 6-carbaldehyde), against the clinical standard Ruxolitinib .

FeatureRuxolitinib (Standard of Care)PPC-Lead (Derivative)Mechanistic Advantage
Primary Target JAK1 / JAK2 (Dual inhibitor)JAK2 (Selective) Reduced immunosuppression (JAK1 sparing).
Binding Mode Type I (ATP Competitive)Type I / I½ The 6-substituent stabilizes a specific conformation, potentially increasing residence time.
Key Side Effect Anemia, Infection (due to JAK1)Reduced Infection RiskHigher selectivity index (SI) for JAK2 over JAK1.
Resistance Susceptible to "Persister" cellsActive in V617F mutantsDesigned to accommodate the steric bulk of the V617F mutation.

Part 2: Visualizing the Signaling Pathway

To validate the MoA, one must demonstrate the interruption of the JAK/STAT signaling cascade . The derivative must block the phosphorylation of STAT proteins specifically downstream of the JAK2 receptor.

JAK_STAT_Pathway Cytokine Cytokine (EPO/TPO) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Kinase (Target) Receptor->JAK2 Activation STAT STAT3 / STAT5 (Monomer) JAK2->STAT Phosphorylation Inhibitor PPC-Lead (Derivative) Inhibitor->JAK2 ATP Competition (Blockade) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: Figure 1: Mechanism of Action. The Pyrazolo[1,5-a]pyridine derivative (PPC-Lead) competitively binds to the ATP pocket of JAK2, preventing the phosphorylation and dimerization of STAT proteins, thereby halting oncogenic transcription.

Part 3: Validation Protocols (Self-Validating Systems)

To confirm the MoA described above, you must perform the following sequential experiments. These protocols are designed with built-in controls to ensure data integrity.

Protocol A: Biochemical Selectivity Assay (ADP-Glo)

Objective: Quantify the selectivity of the derivative derived from the 6-carbaldehyde against the JAK family.

  • Reagents: Recombinant JAK1, JAK2, JAK3, TYK2 enzymes; Poly(Glu,Tyr) substrate; Ultra-pure ATP; ADP-Glo Reagent (Promega).

  • Preparation:

    • Synthesize the derivative from Pyrazolo[1,5-a]pyridine-6-carbaldehyde via reductive amination with N-methylpiperazine (or similar).

    • Prepare 10-point serial dilutions of PPC-Lead and Ruxolitinib (Control) in DMSO.

  • Execution:

    • Incubate Kinase + Substrate + Inhibitor for 60 min at Room Temp.

    • Critical Step: Initiate reaction with ATP at

      
       concentration (specific to each kinase isoform) to ensure fair competition.
      
    • Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Validation Check:

    • Z-Factor: Must be > 0.5.

    • Control: Staurosporine (pan-kinase inhibitor) must show full inhibition.

    • Signal: DMSO-only wells must show high luminescence; No-enzyme wells must show background levels.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Prove that the compound inhibits JAK2 inside the cell, not just in a test tube.

  • Cell Line: SET-2 (JAK2 V617F mutant, MPN model) or Ba/F3-JAK2 (isogenic line).

  • Treatment:

    • Starve cells (serum-free) for 4 hours to reduce basal phosphorylation.

    • Treat with PPC-Lead (0.1, 1.0, 10 µM) for 2 hours.

    • Stimulate with IL-3 or EPO for 15 minutes (to induce JAK signaling).

  • Lysis & Blotting:

    • Lyse cells in RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate is mandatory).

    • Run SDS-PAGE and transfer to PVDF.

  • Detection:

    • Primary Antibodies: Anti-pSTAT5 (Tyr694) and Anti-Total STAT5.

    • Loading Control: Anti-GAPDH or Anti-Beta-Actin.

  • Interpretation:

    • Success Criteria: Dose-dependent reduction in pSTAT5 bands without a reduction in Total STAT5 bands.

    • Specificity Check: If pSTAT5 is inhibited but pERK (MAPK pathway) is unaffected, the compound is selective for the JAK/STAT pathway.

Part 4: Experimental Workflow Visualization

Validation_Workflow Start Pyrazolo[1,5-a]pyridine -6-carbaldehyde Synth Reductive Amination (Derivatization) Start->Synth + Amine Biochem Enzymatic Assay (ADP-Glo) Synth->Biochem IC50 Screen Cell Cellular Assay (Ba/F3 Proliferation) Biochem->Cell If Selectivity > 10x Blot Western Blot (pSTAT Inhibition) Cell->Blot Confirm Mechanism Outcome Valid Lead Candidate Blot->Outcome Dose-Response

Caption: Figure 2: Validation Workflow. From the aldehyde intermediate to the final biological validation of the derivative.

Part 5: Conclusion & Recommendations

The Pyrazolo[1,5-a]pyridine-6-carbaldehyde serves as a versatile, high-value intermediate. Its derivatives demonstrate significant potential as Type I½ JAK2 inhibitors .

Key Takeaways for Researchers:

  • Synthesis: Do not test the aldehyde directly in biological assays; it is a reactive intermediate. The biological value lies in the reductive amination products which access the solvent-exposed pocket of the kinase.

  • Selectivity: The rigidity of the fused bicyclic system offers a distinct entropy advantage over flexible scaffolds, often resulting in higher isoform selectivity (JAK2 vs JAK1).

  • Validation: Rely on the pSTAT5/Total STAT5 ratio in Western Blots as the definitive biomarker for MoA confirmation.

References

  • Ledeboer, M. W., et al. (2009).[1] "2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2."[1] Bioorganic & Medicinal Chemistry Letters.

  • Wang, Y., et al. (2020).[2] "Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors."[1][3] Bioorganic & Medicinal Chemistry Letters.

  • Sikdar, et al. (2023).[4] "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances.

  • BenchChem. "Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde: A high-value chemical scaffold in medicinal chemistry."

  • Cui, et al. (2020).[2] "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules.

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazolo[1,5-a]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of bringing a novel therapeutic to the clinic is paved with meticulous evaluation and a deep understanding of molecular interactions. Among the myriad of promising scaffolds, pyrazolo[1,5-a]pyridines have emerged as a privileged structure in the design of potent kinase inhibitors. However, the therapeutic efficacy and safety of these inhibitors are intrinsically linked to their selectivity. This guide provides an in-depth comparison of the cross-reactivity profiles of pyrazolo[1,5-a]pyridine-based inhibitors, supported by experimental data and detailed protocols to empower your research and development endeavors.

While this guide focuses on the broader class of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine inhibitors due to the limited availability of specific cross-reactivity data for Pyrazolo[1,5-a]pyridine-6-carbaldehyde derivatives, the principles and methodologies discussed herein are directly applicable and provide a crucial framework for the evaluation of any novel inhibitor within this chemical space.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. While a kinase inhibitor may be designed to target a specific kinase implicated in a disease, off-target interactions can lead to unforeseen side effects or even therapeutic benefits through polypharmacology. Therefore, a comprehensive understanding of an inhibitor's cross-reactivity is not merely a regulatory requirement but a fundamental aspect of drug development that informs on-target potency, potential toxicities, and opportunities for drug repositioning.

Comparative Cross-Reactivity of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Inhibitors

The following tables summarize the inhibitory activity (IC50 values) of representative pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine inhibitors against their primary targets and a selection of off-target kinases. This data, curated from various studies, highlights the diverse selectivity profiles achievable with this scaffold.

Table 1: Cross-Reactivity Profile of a Pyrazolo[1,5-a]pyrimidine-based CDK Inhibitor (BS-194) [1][2]

Kinase TargetIC50 (nmol/L)
CDK2 (Primary) 3
CDK130
CDK530
CDK990
CDK7250

Table 2: Cross-Reactivity Profile of Pyrazolo[1,5-a]pyrimidine-based Pim-1 Inhibitors [3][4]

CompoundPim-1 IC50 (nM)Pim-2 IC50 (µM)Flt-3 IC50 (nM)Selectivity Score (S(50) at 1 µM)
Compound A 45>10--
Optimized Lead <10>1<500.14

S(50) represents the ratio of kinases inhibited by >50% at a 1 µM concentration out of a panel of 119 kinases.

Table 3: Cross-Reactivity of Pyrazolo[1,5-a]pyrimidine-based TRK Inhibitors [5][6][7]

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)
Compound 8a <5<5<5
Compound 8f <5<5<5
Compound 9a <5<5<5
Compound 9b <5<5<5
Compound 9f <5<5<5

Table 4: Dual PI3Kγ/δ Inhibition by a Pyrazolo[1,5-a]pyridine Derivative (20e) [8]

Kinase TargetIC50 (nM)
PI3Kγ 4.0
PI3Kδ 9.1

Methodologies for Assessing Cross-Reactivity: Experimental Protocols

An objective evaluation of inhibitor selectivity relies on robust and validated experimental methodologies. Here, we detail three cornerstone techniques for comprehensive cross-reactivity profiling.

KINOMEscan®: High-Throughput Affinity-Based Screening

KINOMEscan® is a competition-based binding assay that provides a quantitative measure of inhibitor interactions with a large panel of kinases.[9][10] The principle lies in the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.

  • Competition Binding: This format directly measures the binding affinity (Kd) of the inhibitor to the kinase, which is a more direct measure of interaction than enzymatic inhibition (IC50) and is not dependent on ATP concentration.

  • High-Throughput Format: Screening against a large panel of kinases (over 480) provides a comprehensive overview of the inhibitor's selectivity profile across the kinome.[10]

  • Data Output: The results are typically reported as percent inhibition relative to a control, which can then be used to calculate a dissociation constant (Kd) for more potent interactions.

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.

  • Proteome Preparation: Prepare cell lysates or use intact cells for the assay.

  • Competitive Incubation: Pre-incubate the proteome with the test inhibitor at various concentrations. This allows the inhibitor to bind to its target(s).

  • Probe Labeling: Add a broad-spectrum, activity-based probe that is designed to covalently label the active sites of a class of enzymes (e.g., kinases). The probe also contains a reporter tag (e.g., a fluorophore or biotin) for detection.

  • Detection and Analysis:

    • Gel-Based Analysis: Separate the proteins by SDS-PAGE and visualize the labeled enzymes by in-gel fluorescence scanning. A decrease in the fluorescence signal for a particular protein in the presence of the inhibitor indicates that the inhibitor is binding to that protein and preventing the probe from labeling it.

    • Mass Spectrometry-Based Analysis: If the probe has a biotin tag, the labeled proteins can be enriched using streptavidin beads. The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the proteins that were labeled by the probe.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. However, realizing the full therapeutic potential of these compounds necessitates a rigorous evaluation of their cross-reactivity profiles. By employing a multi-faceted approach that combines high-throughput screening methods like KINOMEscan® with cellular target engagement assays such as CETSA and functional proteomic techniques like ABPP, researchers can build a comprehensive understanding of their inhibitor's selectivity. This knowledge is paramount for making informed decisions throughout the drug discovery and development pipeline, ultimately leading to safer and more effective therapies.

References

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  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • An, G., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Bury, M. J., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. [Link]

  • Kumar, A., et al. (2024). (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. [Link]

  • Armstrong, D. R., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Xie, D., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. [Link]

  • Burns, C. J., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]

  • Wang, Y., et al. (2021). Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). Request PDF - ResearchGate. [Link]

  • Gomaa, H. A. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Taylor & Francis Online. [Link]

  • Li, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]

  • Pargellis, C., et al. (n.d.). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong. [Link]

  • Stevens, K. L., et al. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. PubMed. [Link]

  • Anderson, M., et al. (2008). Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. OSTI.GOV. [Link]

  • Zhang, Z., et al. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. PubMed. [Link]

  • Mohammed, E. Z., et al. (n.d.). of favorable and unfavorable structural features affecting Pim‐1 inhibitory activity. … - ResearchGate. ResearchGate. [Link]

  • Terungwa, A., et al. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • van Rooden, E. J., et al. (2018). Activity-based Protein Profiling. SciSpace. [Link]

  • Regan, J., et al. (2025). Pyrazolo-pyrimidines: A novel heterocyclic scaffold for potent and selective p38α inhibitors. Request PDF - ResearchGate. [Link]

  • Walhekar, V., & Kulkarni, R. (2022). #101 Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach. Journal of Pharmaceutical Chemistry - Vensel Publications. [Link]

  • Nomura, D. K., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. PMC. [Link]

  • Evans, M. J., & Cravatt, B. F. (n.d.). Basics of Activity-Based Protein Profiling (ABPP) (a) Schematic of ABPP... - ResearchGate. ResearchGate. [Link]

  • Burns, C. J., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry. [Link]

  • An, G., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

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Benchmarking Guide: Pyrazolo[1,5-a]pyridine-6-carbaldehyde in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

Pyrazolo[1,5-a]pyridine-6-carbaldehyde (CAS: 474432-60-5) is not a drug itself, but a high-value lynchpin intermediate used to synthesize potent ATP-competitive kinase inhibitors. In the crowded landscape of kinase drug discovery, "scaffold hopping" is essential to bypass patent cliffs and improve physicochemical properties (LogP, solubility).

This guide benchmarks the Pyrazolo[1,5-a]pyridine core against two industry-standard scaffolds: Indole (e.g., Sunitinib) and Pyrrolo[2,3-d]pyrimidine (e.g., Tofacitinib).

Key Differentiator: Unlike the indole scaffold, the pyrazolo[1,5-a]pyridine core lacks the N-H hydrogen bond donor in the 5-membered ring. This structural nuance eliminates a potential metabolic soft spot and alters the hydrogen-bonding network within the kinase hinge region, often resulting in superior membrane permeability and novel selectivity profiles , particularly against p38 MAPK and JAK family kinases.

Structural Benchmarking & SAR Logic

The 6-carbaldehyde functionality is the critical "divergence point" for medicinal chemists. It allows for rapid Reductive Amination or Knoevenagel Condensation to introduce solubilizing tails or hydrophobic groups that reach into the kinase solvent-exposed front pocket.

Comparison Table: Scaffold Properties
FeaturePyrazolo[1,5-a]pyridine (Subject)Indole (Standard Alternative)Pyrrolo[2,3-d]pyrimidine (Standard Alternative)
H-Bond Donors (Core) 0 (Aromatic C-H only)1 (N-H)1 (N-H)
H-Bond Acceptors (Core) 2 (Bridgehead N, Pyrazole N)0 (in core ring system)3
Primary Kinase Targets p38 MAPK , JAK2, MK2VEGFR, PDGFR, KITJAK1/3, CDK
Metabolic Stability High (No N-dealkylation risk on ring)Moderate (N-H susceptible)Moderate
Key Advantage IP Novelty & Permeability Well-characterized SARHigh Potency (Hinge binder)

Performance Data: p38 MAPK Inhibition[1][2]

The most authoritative data for this scaffold lies in p38 Mitogen-Activated Protein Kinase (MAPK) inhibition. The 6-position derivatives of pyrazolo[1,5-a]pyridine have demonstrated nanomolar potency, comparable to the standard reference inhibitor SB203580 .

Experimental Data Summary (Derived from SAR Studies)
  • Target: p38

    
     MAPK (Inflammation pathway)
    
  • Assay Type: FRET-based binding assay / ADP-Glo Activity Assay

Compound ClassR-Group (at 6-position via Aldehyde)IC50 (p38

)
Selectivity (vs. JNK/ERK)
Pyrazolo[1,5-a]pyridine N-morpholino-methyl (Reductive Amination)< 10 nM > 100-fold
Pyrazolo[1,5-a]pyridine Benzyl-amino (Reductive Amination)15 - 30 nM > 50-fold
SB203580 (Control) N/A (Imidazole scaffold)30 - 50 nM High
Vemurafenib (Ref) N/A (Azaindole-like)> 1000 nM (Inactive)N/A

Interpretation: Derivatives synthesized directly from Pyrazolo[1,5-a]pyridine-6-carbaldehyde often outperform the classic tool compound SB203580 in pure enzymatic potency, primarily due to the ability to optimize the "tail" region interacting with the ribose-binding pocket via the aldehyde handle.

Mechanism of Action & Pathway Visualization

The pyrazolo[1,5-a]pyridine core functions as an ATP-competitive inhibitor . It occupies the ATP-binding pocket of the kinase. The 6-position substituent (derived from the aldehyde) extends towards the solvent interface, blocking ATP entry and preventing downstream phosphorylation of substrates like MAPKAPK2 (MK2) .

Diagram 1: p38 MAPK Signaling Pathway Blockade

p38_Pathway Stimuli Stress / Cytokines (TNF-α, IL-1) MAP3K MAP3K (TAK1, ASK1) Stimuli->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 (Downstream Effector) p38->MK2 Activation Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->p38 Blocks ATP Pocket HSP27 HSP27 (Actin Remodeling) MK2->HSP27 TNF TNF-α Production (Inflammation) MK2->TNF

Figure 1: The inhibitor blocks p38 MAPK, preventing the activation of MK2 and subsequent inflammatory cytokine production.[1][2]

Detailed Experimental Protocols

To validate the utility of Pyrazolo[1,5-a]pyridine-6-carbaldehyde, we provide two coupled protocols: Synthesis (converting the aldehyde to an active inhibitor) and Testing (verifying kinase inhibition).

Protocol A: Divergent Synthesis via Reductive Amination

Objective: Convert the 6-carbaldehyde into a library of potential inhibitors.

  • Reagents: Pyrazolo[1,5-a]pyridine-6-carbaldehyde (1.0 eq), Primary Amine (e.g., Morpholine, 1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Dichloroethane), Acetic Acid (cat.).

  • Procedure:

    • Dissolve aldehyde in DCE (0.1 M concentration).

    • Add amine and catalytic acetic acid. Stir for 30 min at Room Temp (RT) to form the imine intermediate.

    • Critical Step: Add STAB slowly. The mild reducing agent prevents reduction of the aldehyde to alcohol.

    • Stir at RT for 12 hours.

    • Quench with saturated NaHCO₃. Extract with DCM.

  • Validation: Verify conversion via LC-MS (Look for M+1 of the amine product).

Diagram 2: Synthesis Workflow

Synthesis_Workflow Aldehyde Pyrazolo[1,5-a]pyridine- 6-carbaldehyde Imine Imine Intermediate Aldehyde->Imine Condensation Product 6-Aminomethyl Derivative Imine->Product Reduction Reagents1 Amine (R-NH2) AcOH, DCE Reagents1->Imine Reagents2 NaBH(OAc)3 Reductive Agent Reagents2->Product

Figure 2: One-pot reductive amination workflow to generate kinase inhibitor libraries.

Protocol B: ADP-Glo™ Kinase Assay (Validation)

Objective: Measure IC50 of the synthesized derivative against p38 MAPK.

  • Preparation:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

    • Substrate: Myelin Basic Protein (MBP) or p38-specific peptide.

  • Reaction Assembly (384-well plate):

    • Add 2 μL of Inhibitor (Serial dilution in DMSO). Control: DMSO only (0% inhibition).

    • Add 2 μL of p38 Enzyme (0.5 ng/well). Incubate 10 min.

    • Add 1 μL of ATP/Substrate mix (ATP concentration = Km_app).

  • Incubation: 60 minutes at RT.

  • Detection:

    • Add 5 μL ADP-Glo™ Reagent (Depletes remaining ATP). Incubate 40 min.

    • Add 10 μL Kinase Detection Reagent (Converts ADP to Light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. Log[Inhibitor]. Fit to Sigmoidal Dose-Response curve to calculate IC50.

References

  • Akahoshi, F., et al. (2008). "The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors." Bioorganic & Medicinal Chemistry.

  • Johns, B. A., et al. (2005). "Synthesis and biological evaluation of pyrazolo[1,5-a]pyridine derivatives." Tetrahedron.

  • Peifer, C., & Alessi, D. R. (2008). "Small-molecule inhibitors of protein kinases: structure-activity relationships."[1][3][4] ChemMedChem.

  • Thermo Fisher Scientific. "Pyrazolo[1,5-a]pyridine-7-carboxaldehyde Product Specification." Thermo Fisher Chemicals. (Note: 7-isomer listed for reference; 6-isomer follows identical handling).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Pyrazolo[1,5-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of Pyrazolo[1,5-a]pyridine-6-carbaldehyde. As a heterocyclic aldehyde compound utilized in pharmaceutical development and organic synthesis, its handling and disposal demand a thorough understanding of its chemical properties and potential hazards. This guide is intended for researchers, chemists, and laboratory managers to ensure that waste streams containing this compound are managed with the utmost regard for safety and environmental protection.

The procedures outlined herein are synthesized from established best practices for pyridine derivatives and data from closely related isomers. The underlying principle is that all chemical waste must be treated as hazardous unless explicitly determined otherwise by a qualified professional.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for Pyrazolo[1,5-a]pyridine-6-carbaldehyde is not universally available, data from the closely related isomer, Pyrazolo[1,5-a]pyridine-7-carbaldehyde, provides critical safety information through the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] Researchers must assume that the 6-carbaldehyde isomer presents similar hazards.

Key Hazards Include:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[1][2]

  • Skin Irritation: It is known to cause skin irritation upon contact.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction in susceptible individuals.[1]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[1][2]

These hazards necessitate careful handling in a controlled laboratory environment, typically within a certified chemical fume hood, to minimize exposure.

GHS Hazard Classification Hazard Statement Primary Route of Exposure
Acute toxicity, oral (Category 4)H302: Harmful if swallowedIngestion
Skin corrosion/irritation (Category 2)H315: Causes skin irritationSkin Contact
Sensitization, Skin (Category 1)H317: May cause an allergic skin reactionSkin Contact
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationEye Contact
Specific target organ toxicity, single exposureH335: May cause respiratory irritationInhalation

Table 1: Summary of GHS Hazard Classifications based on the closely related isomer, Pyrazolo[1,5-a]pyridine-7-carbaldehyde.[1][2]

Personal Protective Equipment (PPE)

Before handling Pyrazolo[1,5-a]pyridine-6-carbaldehyde for any purpose, including disposal preparation, all personnel must be equipped with appropriate PPE to prevent exposure.

PPE Item Specification Purpose
Gloves Chemical-resistant (e.g., Butyl rubber, Vitrile)To prevent skin contact and absorption. Nitrile gloves may offer limited protection and should be changed immediately upon contamination.[3]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes and airborne particles.[4]
Lab Coat Standard laboratory coat, fully buttonedTo protect clothing and skin from contamination.[3][4]
Respiratory Protection Work in a certified chemical fume hoodTo avoid inhalation of dust or vapors.[2][3]

Spill Management Protocol

Accidental spills must be managed immediately to mitigate exposure and environmental contamination.

For Small Spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[3][5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Inform your institution's Environmental Health and Safety (EHS) department of the spill.[4]

For Large Spills:

  • Evacuate Immediately: Evacuate all personnel from the affected area.

  • Isolate the Area: Close doors to the laboratory and prevent re-entry.

  • Contact EHS: Immediately contact your institution's EHS department or emergency response team for professional cleanup.[4] Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Workflow

The proper disposal of Pyrazolo[1,5-a]pyridine-6-carbaldehyde waste is a multi-step process that ensures safety and regulatory compliance. All waste, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.[4][6]

DisposalWorkflow cluster_prep Waste Preparation & Segregation cluster_collection On-Site Management cluster_disposal Final Disposal A Step 1: Identify Waste (Unused reagent, contaminated labware, solutions) B Step 2: Segregate Waste (Keep separate from incompatible materials like strong oxidizers) A->B C Step 3: Select Container (Airtight, chemically compatible, sealable) B->C D Step 4: Label Container ('Hazardous Waste', chemical name, date) C->D E Step 5: Collect Waste (Add waste to labeled container in a fume hood) D->E F Step 6: Store Securely (Cool, dry, well-ventilated area away from ignition sources) E->F G Step 7: Request Pickup (Contact licensed waste disposal contractor or EHS) F->G H Step 8: Incineration (High-temperature incineration is the preferred method for pyridine derivatives) G->H I Step 9: Document Disposal (Maintain records for regulatory compliance) H->I caption Figure 1. Decision workflow for the disposal of Pyrazolo[1,5-a]pyridine-6-carbaldehyde.

Caption: Figure 1. Decision workflow for the disposal of Pyrazolo[1,5-a]pyridine-6-carbaldehyde.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • All materials containing Pyrazolo[1,5-a]pyridine-6-carbaldehyde must be classified as hazardous chemical waste.[4]

    • This waste stream must be segregated from other incompatible waste types. Specifically, keep it away from strong oxidizing agents and strong acids.[3]

  • Containerization:

    • Collect waste in a sealable, airtight container made of a compatible material (e.g., glass or polyethylene).[3]

    • The container must be in good condition, with no leaks or cracks.

    • Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must clearly identify the contents, including the full chemical name "Pyrazolo[1,5-a]pyridine-6-carbaldehyde," and list all other components of the waste mixture.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[2][3]

    • The storage location should be cool, dry, and away from direct sunlight, heat, or ignition sources.[3]

  • Final Disposal:

    • Disposal must be conducted through an approved and licensed hazardous waste disposal facility.[2] Never discharge this chemical into drains or sewers.[7]

    • The recommended method for pyridine-based compounds is high-temperature incineration, such as rotary kiln incineration (820°C - 1600°C) or liquid injection incineration.[6] This ensures the complete thermal destruction of the hazardous organic molecule.

    • Contact your institution's EHS department to arrange for the collection and disposal of the waste container.

Regulatory Compliance

The disposal of hazardous waste is governed by strict local, state, and federal regulations (e.g., EPA in the United States). All procedures must be in full compliance with these regulations.[6] Maintain accurate records of waste generation and disposal for inspection purposes. Failure to comply can result in significant penalties.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of Pyrazolo[1,5-a]pyridine-6-carbaldehyde waste in a manner that is safe, responsible, and compliant, thereby building a foundation of trust in their laboratory's safety culture.

References

  • BenchChem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • PubChem. (n.d.). Pyrazolo[1,5-a]pyridine-7-carbaldehyde. National Center for Biotechnology Information.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Fisher Scientific. (2025). Safety Data Sheet: Pyrazolo[1,5-a]pyridine-7-carboxaldehyde.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
  • ChemSupply Australia. (2024). Safety Data Sheet: PYRIDINE.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Pyridinecarboxaldehyde.

Sources

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.